Einecs 254-437-9
Description
Historical Context and Evolution of Guanidine (B92328) Silicate (B1173343) Research
The investigation of guanidine silicates dates back to the mid-20th century. Early research focused on the synthesis and characterization of these compounds in their crystalline form. A notable milestone in this period was the work of Reynold C. Merrill, who in a 1954 patent, described processes for preparing crystalline guanidine silicates. google.com These initial forms, however, were characterized by very limited water solubility, which restricted their potential applications. google.com
A significant evolution in guanidine silicate research occurred with the development of amorphous, highly water-soluble forms of the compound. A 1971 patent detailed the preparation of stable, non-crystalline guanidine silicates with a molar ratio of guanidinium (B1211019) ions to silicate ions ranging from 1.5 to 0.65. google.com This breakthrough was achieved by carefully controlling the reaction conditions, bringing together a source of guanidinium ions and colloidal silica (B1680970). google.com The resulting amorphous guanidine silicates were found to be soluble in water, capable of forming highly concentrated aqueous solutions, a stark contrast to their crystalline predecessors. google.com This enhanced solubility opened up a wide range of new possibilities for their use as adhesives, binders, and film-forming agents. google.com
Further research has explored the synthesis of guanidine silicate and its derivatives through various methods, including the direct melting or sintering of silicate sand with guanidinium salts. ineosopen.orgineosopen.org While these methods can produce silicate derivatives of guanidine, the resulting composites are often amorphous and have non-stoichiometric compositions, with their precise structures remaining a subject of investigation. ineosopen.orgineosopen.org The evolution of guanidine silicate research showcases a clear progression from the synthesis of simple, insoluble crystalline structures to the controlled fabrication of highly soluble, amorphous materials with tunable properties, paving the way for their application in more advanced chemical research.
Scope and Significance of Guanidine Silicate in Contemporary Chemistry
The unique properties of guanidine silicate (1:1) and its derivatives have established their significance in various domains of contemporary chemistry. The ability to combine a strong organic base with a versatile inorganic component in a single compound has led to a broad scope of applications, primarily in materials science and catalysis.
In materials science, guanidine silicates are utilized in the creation of novel hybrid materials and coatings. The amorphous, water-soluble forms can be used to deposit a thin, dense layer of amorphous silica onto various substrates. google.com This is achieved by heating a solution of guanidine silicate, which causes the decomposition of the guanidinium ion into volatile byproducts like urea (B33335) and ammonium (B1175870) carbonate, leaving behind a pure silica coating. google.com This method is particularly advantageous as it avoids the contamination with non-volatile impurities often associated with traditional methods using alkali metal silicates. google.com This purity is crucial for applications such as coating titanium dioxide pigments to minimize their reactivity with organic materials. google.com Furthermore, the interaction between guanidinium ions and silicate species has been explored in the context of biomineralization, where N-guanidinium-chitosan/silica hybrids have been synthesized as templates for the formation of hydroxyapatite, a key component of bone. nih.gov
In the field of catalysis, guanidine and its derivatives are recognized as potent organic bases, often referred to as "superbases". ineosopen.org When immobilized on a silica support, they create heterogeneous catalysts with high efficiency and reusability. Guanidine-functionalized silica has been successfully employed in a variety of organic reactions. For instance, tetramethylguanidine (TMG) covalently bonded to silica gel has been shown to be a highly effective and reusable catalyst for the Michael addition of nitromethane (B149229) to cyclopentenone, with conversion yields reaching 98%. scielo.br Similarly, guanidine-functionalized amphiphilic silica nanoparticles have been developed as Pickering interfacial catalysts for the transesterification of soybean oil to produce biodiesel. acs.org The strong basicity of the guanidine moiety plays a crucial role in these catalytic processes. ineosopen.org The ability to anchor these catalytic groups onto a stable and high-surface-area support like silica enhances their practical utility in industrial processes. ajol.info
The exploration of guanidine silicate extends to the development of "smart materials." The guanidine group's ability to participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, makes it a valuable component in the design of materials with responsive properties. ineosopen.org Research into organosilicon compounds bearing guanidine moieties aims to create polymeric materials with desirable film-forming properties and antibacterial activity. ineosopen.org The synergy between the organic guanidinium cation and the inorganic silicate anion continues to be a fertile ground for the discovery of new materials with advanced functionalities.
Detailed Research Findings
Table 1: Properties of Guanidine-Functionalized Silica Materials
| Material | Functional Group | Loading of Active Groups (mmol/g) | Surface Area (m²/g) | Key Finding | Reference |
|---|---|---|---|---|---|
| TMG-Silica | Tetramethylguanidine | 1.35 | 811 ± 75 | High catalytic efficiency and reusability in Michael addition reactions. | scielo.br |
| TMG-Functionalized Mesoporous Silica | Tetramethylguanidine | 0.4 | 1275 (decreased from 1511) | Active and selective catalyst for the epoxidation of electron-deficient alkenes. | ajol.info |
Table 2: Catalytic Performance of Guanidine-Silica Catalysts
| Catalyst | Reaction | Conversion/Yield | Reaction Time | Key Feature | Reference |
|---|---|---|---|---|---|
| TMG-Silica | Michael Addition | 98% conversion | 3 hours | Reusable for up to 14 cycles with minimal loss of efficiency. | scielo.br |
| C₁₂-SiO₂-TMG NPs | Transesterification (Biodiesel) | High conversion | 5 hours | Balanced amphiphilicity improves interfacial area and reaction rate. | acs.org |
Properties
CAS No. |
39380-70-6 |
|---|---|
Molecular Formula |
CH7N3O3Si |
Molecular Weight |
137.17 g/mol |
IUPAC Name |
dihydroxy(oxo)silane;guanidine |
InChI |
InChI=1S/CH5N3.H2O3Si/c2-1(3)4;1-4(2)3/h(H5,2,3,4);1-2H |
InChI Key |
OZDQORXDKNUVMW-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N.O[Si](=O)O |
Origin of Product |
United States |
Synthesis and Manufacturing Pathways of Guanidine Silicate 1:1
Controlled Reaction Conditions for Amorphous and Water-Soluble Forms
The synthesis of amorphous and water-soluble guanidine (B92328) silicate (B1173343) is a process that demands precise control over reaction parameters. google.com Key variables include the concentration of reactants, temperature, pH, and reaction time, all of which are critical to prevent the formation of crystalline, insoluble forms. google.com
Preparation from Guanidinium (B1211019) Ions and Colloidal Silica (B1680970)
A primary method for producing guanidine silicate involves the reaction of guanidinium ions with colloidal silica. google.com The source of guanidinium ions is typically guanidine hydroxide (B78521), which can be prepared through established techniques. google.com The reaction is conducted under specific conditions to ensure the formation of the desired amorphous and highly water-soluble product. google.com Close control of the process is necessary to achieve these novel amorphous compounds. google.com
In-Situ Formation and Single-Step Synthesis Protocols
An alternative and efficient approach involves the in-situ formation of guanidine cations, which then react with silicate anions in a single step. google.comgoogle.com This can be achieved by using a guanidine-form cation exchange resin, which is prepared by treating the hydrogen form of the resin with guanidine hydroxide or guanidine carbonate. google.comgoogle.com This resin can then be directly reacted with an alkali metal silicate solution to produce guanidine silicate. google.com This method allows for a rapid, one-step synthesis. google.comgoogle.com
| Parameter | Condition | Rationale |
| pH | Above 10.5, preferably above 11 | To ensure satisfactory product formation and faster reaction rates. google.com |
| Temperature | Preferably 25 to 100 °C | Temperatures above 100°C are undesirable. Temperatures below 25°C risk the formation of insoluble crystalline guanidine silicates. google.com |
| Molar Ratio (Guanidinium:Silica) | 0.65 to 1.5 | Ratios above 1.5 lead to insoluble crystalline precipitates. Ratios below 0.65 result in metastable solutions. google.com |
Condensation Reaction Mechanisms
The formation of guanidine silicate involves complex condensation reactions. These reactions are fundamental to the development of the final polymeric structure.
Silanol (B1196071) Group Interactions with Guanidine Amide Groups
A key reaction pathway is the condensation between the silanol groups (Si-OH) on the surface of the silicic acid anions and the amide groups of guanidine. google.com This interaction is crucial for integrating the guanidine molecule into the silicate structure. The presence of amine groups, such as in guanidine, can catalyze the silanization reaction by interacting with the silanol groups via hydrogen bonding, which increases the nucleophilicity of the silica surface. nih.gov
Inter-silanol Condensation in Silicate Anions
Simultaneously, condensation reactions occur between adjacent silanol groups on the silicate anions. google.comunm.edu This inter-silanol condensation contributes to the formation of a complex, three-dimensional polymeric network. google.com The mechanisms of these condensation reactions are influenced by factors such as pH and the presence of catalysts. unm.edu
Green Chemistry and Sustainable Synthesis Approaches
In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical synthesis. For guanidine-containing compounds, this includes the use of greener catalysts and reaction conditions. For instance, silica-supported guanidine catalysts are being explored as alternatives to homogeneous catalysts, offering advantages like easier separation and reduced environmental impact. silicycle.com The synthesis of guanidine itself is also being optimized, with methods that aim for higher efficiency and the use of readily available precursors. mdpi.com While specific green chemistry approaches for the direct synthesis of guanidine silicate (1:1) are not extensively detailed in the provided results, the broader trends in guanidine and silicate chemistry suggest a move towards more sustainable practices. This includes the potential for using bio-derived silica sources or developing catalytic systems that operate under milder conditions.
Utilizing Organic Bases in Geopolymer Synthesis
Geopolymers are a class of inorganic aluminosilicate (B74896) polymers typically synthesized using strong inorganic alkali hydroxides. However, research has demonstrated the viability of using strong organic bases, such as guanidine, as alternatives. researchgate.netresearcher.life This approach expands the range of accessible ceramic compositions by avoiding the introduction of alkali cations. researchgate.netillinois.edu
In this process, guanidine acts as a strong base capable of dissolving silica sources to create silicate solutions. researchgate.net Studies have shown that silicate solutions made with guanidine exhibit favorable silica speciation for geopolymerization. researchgate.netresearchgate.net The subsequent reaction with an aluminosilicate source, like metakaolin, at room temperature leads to the formation of monolithic bodies. researchgate.netillinois.edu Spectroscopic analysis using nuclear magnetic resonance (NMR) and powder X-ray diffraction (XRD) has confirmed that the atomic structures of geopolymers synthesized with guanidine are similar to those produced with traditional sodium hydroxide, validating their classification as geopolymers. researchgate.netresearcher.life The resulting guanidine-based geopolymers can serve as precursors for ceramics like cordierite (B72626) (2MgO·2Al2O3·5SiO2). illinois.edu
A comparative study of organic bases found that while tetramethylammonium (B1211777) hydroxide (TMAOH) could also induce setting, the resulting structures were not analogous to traditional geopolymers. researchgate.netresearchgate.net Tetramethylguanidine (TMG) was able to produce silicate solutions but did not lead to hardened samples. researchgate.net This highlights the specific efficacy of guanidine in this synthetic context.
| Organic Base | Ability to Form Silicate Solution | Geopolymer Hardening | Structural Similarity to Sodium Geopolymer |
| Guanidine | Yes | Yes (Monolithic bodies formed) | Yes |
| Tetramethylguanidine (TMG) | Yes | No | N/A |
| Tetramethylammonium Hydroxide (TMAOH) | Yes | Yes (Required heating) | No |
This table summarizes the effectiveness of different organic bases in geopolymer synthesis as reported in cited research. researchgate.net
Direct Melting or Sintering Techniques
Guanidine silicate can be synthesized through high-temperature, solid-state methods. ineosopen.org One such approach involves the direct melting or sintering of silicate sand (a source of silica) with guanidinium salts. ineosopen.org The concept relies on the ability of guanidine, a strong base, to dissolve silicates like silica gel, presumably forming guanidinium silicates. ineosopen.org However, it has been noted that composites produced via this route may not have stoichiometric compositions and are often amorphous, with limited precise data on their exact structures. ineosopen.org
Sintering is a common technique in ceramics manufacturing where a powdered material is heated to create a solid mass. xometry.com The process can be done without pressure (pressureless sintering) or with applied pressure (hot pressing). xometry.commascera-tec.com In the context of guanidine silicate, firing or sintering a substrate coated with a guanidine-based binder can be part of the manufacturing process for certain applications. google.com The production of guanidine nitrate (B79036) itself can involve a melting reaction of urea (B33335) and ammonium (B1175870) nitrate in the presence of a silica gel catalyst at elevated temperatures (e.g., 170-230°C), demonstrating the reactivity of these components in a molten state. ijcrt.orggoogleapis.com
Polymeric Guanidine Silicate Synthesis
Polymeric forms of guanidine silicate are valued for various applications and can be synthesized through several distinct routes. These methods often begin with the synthesis of a polymeric guanidine salt, which is then reacted to form the silicate.
Reaction of Polymeric Guanidine Salts with Silicates
A primary method for producing polymeric guanidine silicate involves the reaction between a pre-formed polymeric guanidine salt and a soluble silicate. google.com In a typical process, an aqueous solution containing a salt of a polymeric guanidine (such as polyhexamethylene guanidine hydrochloride) is mixed with an aqueous solution of sodium or potassium silicate. google.com This results in the formation of polyguanidine silicate as a solid precipitate. google.com
Another variation of this approach involves modifying a solid silica source. google.com For instance, a silicate filler can be modified by mixing a 1-30% aqueous solution of a polymeric guanidine hydrochloride with fine silica powders, like aerosil, at room temperature. The polymeric guanidine hydrochloride binds to the solid silicate, and the water is subsequently removed by drying. google.com A different strategy involves chemically grafting guanidine onto a silica surface. This can be achieved in a two-stage process where silica gel is first functionalized with amino groups (using 3-aminopropyltriethoxysilane) and then reacted with guanidine hydrochloride via a condensation reaction, which covalently binds the guanidine to the surface. scirp.org
| Method | Polymeric Guanidine Source | Silicate Source | Resulting Product |
| Precipitation | Aqueous solution of polymeric guanidine salt (e.g., PHMG-HCl) | Aqueous solution of sodium/potassium silicate | Solid polyguanidine silicate precipitate |
| Filler Modification | Aqueous solution of polymeric guanidine hydrochloride | Solid fine silica powder (e.g., Aerosil) | Polymeric guanidine bound to solid silicate |
| Chemical Grafting | Guanidine hydrochloride | Amino-grafted silica gel | Guanidine covalently bound to silica surface |
This table outlines different approaches for reacting polymeric guanidine salts with silicates. google.comscirp.org
Precipitation-Based Manufacturing Processes
Precipitation is a key manufacturing process for obtaining polyguanidine silicate as a solid material from solution. google.com The method is based on a double displacement reaction where two soluble salts react to form an insoluble product. As described previously, mixing an aqueous solution of a polymeric guanidine salt (e.g., polyhexamethylene guanidine hydrochloride) with an aqueous solution of sodium or potassium silicate causes the polyguanidine silicate to precipitate out of the solution. google.comjustia.com The other product of the reaction, a sodium or potassium salt of the acid corresponding to the guanidine salt's counter-ion (e.g., sodium chloride), remains dissolved in the aqueous phase. google.com This insolubility allows for the simple separation of the desired polyguanidine silicate product by filtration. google.comjustia.com
The formation of insoluble guanidine silicates is also observed in non-polymeric systems. When the mole ratio of guanidine to reactive silica is higher than approximately 1.5 to 1, water-insoluble crystalline guanidine silicate precipitates can form even at low silica concentrations. google.com Guanidine carbonate has also been used as a precipitating agent to recover metals like tantalum and niobium, which form polyoxometalate ions that interact electrostatically with the guanidinium cation to form a precipitate. researchgate.net
Polycondensation and Polymerization Routes
Polycondensation is a fundamental process for creating the guanidine polymers that can subsequently be used to form polymeric silicates. justia.com For example, polyhexamethylene guanidine (PHMG) and its salts are produced by the polycondensation of hexamethylene diamine with guanidine hydrochloride. ineosopen.orggoogle.com Other polymeric condensation products can be obtained by reacting guanidine or its salts with both an alkylene diamine and an oxyalkylene diamine. justia.com
More complex polymeric guanidine silicates can be formed through simultaneous polymerization reactions. google.com A process has been described involving the condensation polymerization of guanidine with the silanol groups on silicic acid anions. google.com This can be combined with the polymerization of guanidine with other polyfunctional organic compounds, leading to complex, three-dimensional, water-insoluble polymers. google.com Another route involves the sol-gel technique, where organic-inorganic composite materials are synthesized by the co-condensation of tetraethoxysilane (TEOS) with a guanidine-containing polymer. researchgate.netcpmat.ru Furthermore, copolymer resins can be synthesized through the condensation polymerization of components like β-naphthol, guanidine hydrochloride, and formaldehyde. researchgate.net
| Polymerization Route | Monomers/Reactants | Key Process | Resulting Polymer Type |
| Polycondensation | Guanidine hydrochloride, Hexamethylene diamine | Reaction of diamine with guanidine salt | Polyalkylene guanidine salt (e.g., PHMG-HCl) |
| Simultaneous Condensation | Guanidine, Silicic acid anions, Polyfunctional organic compounds | Condensation of guanidine with silanol and organic groups | Cross-linked guanidine silicate polymer |
| Sol-Gel Co-condensation | Tetraethoxysilane (TEOS), Guanidine-containing polymer | Hydrolysis and co-condensation | Guanidine polymer incorporated into silica matrix |
| Copolymerization | β-naphthol, Guanidine hydrochloride, Formaldehyde | Acid-catalyzed condensation | Copolymer resin |
This table details various polycondensation and polymerization routes for synthesizing guanidine-containing polymers and polymeric silicates. google.comgoogle.comresearchgate.netresearchgate.net
Structural Characterization and Advanced Analytical Analysis of Guanidine Silicate 1:1
Spectroscopic Analysis of Guanidine (B92328) Silicate (B1173343)
Spectroscopic techniques are pivotal in determining the molecular structure and bonding within Guanidine Silicate. The interaction between the guanidinium (B1211019) cation and the silicate anion, as well as the nature of the silicate network, can be probed through various methods, each providing unique insights into the compound's architecture.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of Guanidine Silicate, FTIR can be used to confirm the presence of both the guanidinium cation and the silicate network.
Expected FTIR Vibrational Bands for Guanidine Silicate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H stretching | Guanidinium (NH₂) | 3400 - 3200 |
| C=N stretching | Guanidinium | ~1670 |
| N-H bending | Guanidinium (NH₂) | ~1640 |
| C-N stretching | Guanidinium | ~1450 |
| Si-O-Si asymmetric stretching | Silicate Network | 1100 - 1000 |
| Si-OH stretching | Silanol (B1196071) Groups | ~950 |
| Si-O-Si symmetric stretching | Silicate Network | ~800 |
The broad and strong absorption band in the 1100-1000 cm⁻¹ region is a characteristic feature of silicate materials and is attributed to the asymmetric stretching of the Si-O-Si bonds. The precise position and shape of this band can provide information about the structure and degree of polymerization of the silicate network. The bands associated with the guanidinium cation confirm its presence as the counterion.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While MS is a powerful tool for the structural elucidation of many compounds, its application to inorganic, non-volatile salts like Guanidine Silicate can be challenging. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could potentially be used, but the results may primarily show the fragmentation of the individual components rather than the intact salt.
The mass spectrum of the guanidinium cation ([CH₆N₃]⁺) would be expected to show a parent ion at an m/z of 60.056. Fragmentation of the guanidinium cation under mass spectrometric conditions could lead to the loss of ammonia (B1221849) or other neutral fragments.
The analysis of the silicate anion by mass spectrometry is more complex due to the wide range of possible oligomeric species. The observed ions would depend on the specific silicate structures present in the sample. These could range from the monomeric orthosilicate (B98303) anion [SiO₄]⁴⁻ to various polymeric species. The high charge and potential for fragmentation make the interpretation of the mass spectra of silicates challenging.
Time-of-Flight Mass Spectrometry (TOF-MS) for Siloxane Species
Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for determining the molecular mass and structure of compounds by measuring the time it takes for an ion to travel a fixed distance. While specific studies employing TOF-MS for the analysis of siloxane species directly from Guanidine Silicate (1:1) are not extensively detailed in available literature, the application of TOF-MS, particularly techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS), is well-established for characterizing related siloxane and organosilica materials. nih.govacs.orguni-giessen.de
In the analysis of polysiloxanes, TOF-SIMS investigates fragmentation mechanisms, where changes in functional groups on the silicon-oxygen backbone influence the resulting mass spectra. nih.govacs.org For instance, the analysis of polydimethylsiloxane (B3030410) (PDMS) and polyhydromethylsiloxane (PHMS) reveals cyclic fragments in the low mass range, a feature not observed in polymethylphenylsiloxane (PMPhS). nih.govacs.org High-mass-range spectra of these polymers are often dominated by peaks corresponding to oligomers cationized by silver. nih.gov Such fragmentation patterns are distinctive and can be used to identify specific types of polysiloxanes. acs.org
MALDI-TOF-MS is another valuable tool for characterizing silicate oligomers and silsesquioxanes, providing detailed information on their molecular weight distribution and chemical composition. researchgate.netnih.govconicet.gov.arias.ac.in The technique can identify various oligomeric species present in a sample, allowing for the determination of the number of repeating units and the nature of end-groups. researchgate.netias.ac.in For organosilica materials used in mass spectrometry, TOF-MS helps evaluate their performance as substrates for detecting biorelated compounds. acs.org High-resolution techniques like HR-ToF-AMS (High-Resolution Time-of-Flight Aerosol Mass Spectrometer) can detect and characterize secondary organosiloxane aerosols, identifying unique tracer ions. rsc.org
These applications demonstrate the capability of TOF-MS to provide detailed molecular-level information on the structure and composition of the silicate and siloxane components in complex materials like guanidine silicate.
Diffraction and Microscopic Characterization
X-ray Diffraction (XRD) for Crystalline Structure and Geopolymer Similarity
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a material, distinguishing between crystalline and amorphous forms. Analysis of guanidine silicate (Einecs 254-437-9) consistently shows that the material is amorphous. google.com This is characterized in the XRD pattern by the absence of sharp Bragg peaks, which would indicate long-range crystalline order. Instead, the pattern displays a broad, diffuse peak or halo, a hallmark of amorphous materials like glass or certain polymers. mdpi.comresearchgate.netaps.org
For amorphous silica (B1680970), this characteristic broad peak is typically centered around a 2θ value of 21-22°. mdpi.comresearchgate.net Studies on guanidine-based geopolymers, which share chemical similarities with guanidine silicate, also report the presence of an amorphous halo in their diffraction patterns at about 24° in 2θ, confirming their non-crystalline nature. researchgate.net The synthesis of guanidine silicate under controlled conditions—specifically avoiding low temperatures and maintaining a guanidine-to-silicon dioxide molar ratio between 0.65 and 1.5—is crucial for obtaining the amorphous, water-soluble form and preventing the precipitation of crystalline, insoluble variants. google.comgoogle.com
The amorphous structure of guanidine silicate is fundamental to its properties and applications, such as a binder and film-forming agent. google.com The table below summarizes typical XRD findings for amorphous silica and related materials.
| Material | Key XRD Feature | Approximate 2θ Position | Interpretation | Reference |
|---|---|---|---|---|
| Guanidine Silicate (1:1) | Absence of crystalline peaks | N/A | Completely amorphous structure | google.com |
| Amorphous Silica | Broad, diffuse peak | 21-22° | Lack of long-range order | mdpi.comresearchgate.net |
| Guanidine Geopolymer | Amorphous halo | ~24° | Amorphous geopolymeric structure | researchgate.net |
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of materials at the micro- and nanoscale. For guanidine silicate and related guanidine-functionalized silica materials, SEM analysis reveals key information about particle shape, size, and aggregation.
Studies on amorphous silica often show particles in an agglomerated form. researchgate.net At higher magnifications, these agglomerates can be seen to be composed of finer particles, forming a porous structure. researchgate.net In the context of guanidine-functionalized silica, SEM images have shown the development of spherical catalyst particles with sizes typically in the range of 100–200 nm. researchgate.net Similarly, when guanidine is incorporated into hollow mesoporous silica nanoparticles, SEM analysis can distinguish between the smooth surface of the initial nanoparticles and the rougher surface of the drug-loaded particles, indicating successful surface modification. nih.gov
The morphology observed via SEM is critical for understanding the material's surface area and porosity, which are important factors in its application as a catalyst, adsorbent, or binder.
Transmission Electron Microscopy (TEM) for Nanocomposite Structure
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the characterization of the internal structure of materials, including particle size, shape, and the arrangement of nanoscale features.
Thermal and Mechanical Analysis
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical technique for determining the thermal stability, decomposition profile, and composition of hybrid organic-inorganic materials like guanidine silicate.
The TGA of organosilica materials typically shows distinct stages of mass loss. utwente.nlnih.gov The initial weight loss, occurring at temperatures below approximately 150°C, is generally attributed to the desorption of physically adsorbed water and solvent molecules. researchgate.netnih.gov A subsequent, more significant mass loss at higher temperatures corresponds to the decomposition and combustion of the organic component—in this case, the guanidine moiety. utwente.nlscirp.org
For guanidine-modified silica, this primary decomposition of the organic functional group occurs in a temperature range of approximately 250°C to 550°C. nih.govscirp.org The exact temperature and percentage of mass loss in this stage can be used to quantify the amount of guanidine chemically bound to the silica surface. scirp.org For example, in one study, a weight loss of 7.3% was attributed to the decomposition of bound guanidine hydrochloride. scirp.org At temperatures above 600°C, further mass loss is typically due to the dehydroxylation of the silica surface (condensation of silanol groups). rsc.orgosu.edu
The table below outlines the typical decomposition stages for guanidine-modified silica as determined by TGA.
| Temperature Range (°C) | Process | Typical Mass Loss | Reference |
|---|---|---|---|
| < 150-200°C | Removal of adsorbed water and solvents | ~1-2% | researchgate.netnih.gov |
| 250 - 550°C | Decomposition of the organic guanidine moiety | Variable (depends on functionalization degree, e.g., ~4-8%) | nih.govscirp.org |
| > 600°C | Dehydroxylation of silica surface (silanol condensation) | Variable | rsc.orgosu.edu |
This thermal analysis is essential for defining the operational temperature limits of guanidine silicate and for understanding its behavior in applications where it may be exposed to elevated temperatures.
Rheological Property Characterization
The rheological properties of aqueous solutions of guanidine silicate are significantly influenced by the molar ratio of guanidine to silicon dioxide. This ratio is a critical factor in determining the stability and viscosity of the resulting solution. An undesirable and rapid increase in viscosity has been noted when the molar ratio of guanidine to silicon dioxide falls below 0.65. google.com Solutions containing less than 0.65 moles of guanidine per mole of silica are not indefinitely stable. google.com
Conversely, when the molar ratio of guanidine to reactive silicon dioxide exceeds approximately 1.5:1, particularly at lower silicon dioxide concentrations, the formation of crystalline, water-insoluble guanidine silicates occurs. google.com The behavior of guanidine silicate solutions can be contextualized within the broader understanding of silicate rheology, which often involves shear-thinning or pseudoplastic behavior, where apparent viscosity decreases as the shear rate increases. cerealsgrains.org The presence of the guanidinium cations likely influences the aggregation and polymerization of silicate anions in solution through electrostatic interactions, thereby affecting the bulk rheological characteristics and network formation, which can lead to gel-like systems. mdpi.comnih.gov
Table 1: Effect of Guanidine:SiO₂ Molar Ratio on Physical Properties
| Molar Ratio (Guanidine:SiO₂) | Observation | Physical State |
|---|---|---|
| < 0.65 | Undesirably rapid increase in viscosity; solution not indefinitely stable. google.com | Liquid / Viscous Solution |
| 0.65 to 1.5 | Stable, amorphous, water-soluble compositions. google.com | Liquid / Glassy Film (on drying) google.com |
| > 1.5 | Formation of water-insoluble precipitates. google.com | Crystalline Solid google.com |
**3.4. Advanced Structural Insights
Advanced Structural Insights
Electron Density Analysis and Intermolecular Bonding (e.g., QTAIM Theory)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a powerful framework for analyzing the chemical bonding and structure of a system based on the topology of its electron density. wikipedia.orgamercrystalassn.org This methodology allows for the calculation of physical properties on a per-atom basis by partitioning space into atomic volumes, each containing one nucleus that acts as a local attractor for the electron density. wikipedia.org
In applying QTAIM to guanidine silicate, the analysis would focus on characterizing the nature of the interactions within the compound. The theory identifies bond paths—lines of maximum electron density linking neighboring atoms—to define the molecular structure. amercrystalassn.org For guanidine silicate, QTAIM analysis would be expected to reveal:
Covalent Si-O Bonds: Within the silicate anion, the interactions between silicon and oxygen atoms would be characterized by specific bond critical point (BCP) properties. These include the electron density (ρb) and the Laplacian of the electron density (∇²ρb) at the BCP. Covalent bonds typically show significant ρb and a negative ∇²ρb, indicating a concentration of electron density.
Ionic Guanidinium-Silicate Interaction: The bonding between the positively charged guanidinium cation and the negatively charged silicate anion would be classified as a closed-shell interaction, characteristic of ionic bonds. This is identified by a low value of ρb and a positive value of ∇²ρb, signifying that electron density is depleted in the internuclear region and concentrated in the individual atomic basins. rsc.orgresearchgate.net
Studies on other silicate systems using QTAIM have confirmed the ability to distinguish and characterize such bonding features, providing detailed insight into the distribution of electronic charge. researchgate.netnih.gov
Table 2: Typical QTAIM Bond Critical Point (BCP) Parameters and Their Interpretation
| Bond Type | Electron Density (ρb) | Laplacian (∇²ρb) | Interpretation |
|---|---|---|---|
| Covalent (Shared) | High | Negative | Charge accumulation in the internuclear region. |
| Ionic (Closed-Shell) | Low | Positive | Charge depletion in the internuclear region; charge concentrated on individual ions. |
| Charge-Shift | Intermediate | Positive | Significant covalent character despite positive Laplacian, often seen in interactions involving electronegative atoms. researchgate.net |
Host-Guest Interaction Studies in Imprinted Materials
Guanidinium groups are highly effective functional monomers for creating recognition sites in molecularly imprinted materials, particularly on silica-based supports. acs.orgresearchgate.net These guanidine-functionalized silicas serve as "hosts" that can selectively bind target "guest" molecules through specific non-covalent interactions. acs.orgresearchgate.net The delocalized positive charge of the guanidinium group makes it an excellent binding site for anionic species, such as phosphonates.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for characterizing these host-guest interactions directly within the material. acs.orgresearchgate.net Studies on guanidine-functionalized silica xerogels imprinted with phenylphosphonic acid (PPA) have successfully identified distinct binding modes based on characteristic chemical shifts in ³¹P MAS NMR spectra. acs.org
The primary host-guest interactions identified are:
One-Point Interaction: A 1:1 interaction between a single guanidinium group and a phosphonate (B1237965) molecule. acs.org
Two-Point Interaction: A 2:1 interaction where two guanidinium groups bind to a single phosphonate molecule, indicating a more structured and potentially higher-affinity binding site. acs.org
The ability to distinguish these interactions provides a method to evaluate the efficiency of the molecular imprinting process and to understand the binding characteristics of the created receptor sites. acs.orgresearchgate.net
Table 3: Solid-State ³¹P MAS NMR Chemical Shifts for Phenylphosphonic Acid (PPA) Host-Guest Interactions with Guanidine-Functionalized Silica
| Host-Guest Interaction | Observed Chemical Shift (ppm) | Description |
|---|---|---|
| 1:1 Guanidine:PPA | 15.5 | Characterizes a "one-point" binding interaction between the host and guest. acs.org |
| 2:1 Guanidine:PPA | 6.5 | Characterizes a "two-point" binding interaction, suggesting a more defined receptor site. acs.org |
Chemical Reactivity and Mechanistic Studies of Guanidine Silicate 1:1
Basicity and Protonation Behavior of Guanidine (B92328) Moieties
The guanidine component of the salt is not merely a spectator ion; its unique electronic structure is responsible for its profound effect on the surrounding chemical environment.
Guanidine is an electrically neutral organic compound with the formula HNC(NH₂)₂. It is recognized as one of the strongest neutral organic bases, often classified as a superbase. Its exceptional basicity stems from the remarkable stability of its conjugate acid, the guanidinium (B1211019) cation ([C(NH₂)₃]⁺).
Upon accepting a proton, guanidine forms the highly symmetrical and resonance-stabilized guanidinium ion. The pKa of the conjugate acid (guanidinium) is approximately 13.6, indicating that guanidine is a far stronger base than most amines or other common organic bases.
| Compound | Conjugate Acid | pKa of Conjugate Acid | Classification |
| Ammonia (B1221849) (NH₃) | Ammonium (B1175870) (NH₄⁺) | 9.25 | Weak Base |
| Triethylamine ((C₂H₅)₃N) | Triethylammonium ((C₂H₅)₃NH⁺) | 10.75 | Strong Organic Base |
| Guanidine (HNC(NH₂)₂) | Guanidinium ([C(NH₂)₃]⁺) | 13.6 | Organic Superbase |
| Sodium Hydroxide (B78521) (NaOH) | Water (H₂O) | 15.7 | Strong Inorganic Base |
This interactive table compares the basicity of guanidine to other common bases by listing the pKa of their respective conjugate acids.
In the context of Guanidine Silicate (B1173343), this high basicity ensures that even in an aqueous solution, the equilibrium strongly favors the protonated guanidinium form, establishing a high pH capable of deprotonating silicic acid and catalyzing its condensation.
The exceptional stability of the guanidinium cation is the direct result of electron delocalization across its planar, Y-shaped C-N₃ skeleton. The positive charge is not localized on a single atom but is shared equally among the central carbon atom and the three nitrogen atoms. This can be represented by three equivalent resonance structures.
In this system, the six π-electrons (from the C=N double bond and the lone pairs of the two -NH₂ groups) are delocalized over the four central atoms (1 C, 3 N). This extensive delocalization significantly lowers the ion's potential energy, making it extraordinarily stable. This phenomenon is sometimes referred to as "Y-aromaticity." Because the formation of this highly stabilized cation is so energetically favorable, the parent guanidine molecule has an exceptionally strong drive to accept a proton, which is the definition of a strong base.
Interaction with Specific Chemical Species
The dual nature of Guanidine Silicate—a strong base and a source of silicate anions—determines its interactions with other chemical species, particularly in the context of sol-gel chemistry and materials synthesis.
A primary interaction is with silica (B1680970) precursors such as tetraalkoxysilanes (e.g., tetraethoxysilane, TEOS). In this role, Guanidine Silicate acts as a homogeneous catalyst.
| Interacting Species | Role of Guanidine Silicate | Mechanism and Outcome |
| Water (H₂O) | Base / pH Modifier | The guanidine moiety abstracts a proton from water, generating hydroxide ions (OH⁻) and forming the stable guanidinium cation. This raises the solution pH significantly. |
| Tetraethoxysilane (TEOS) | Base Catalyst | The high pH generated by the guanidine moiety catalyzes the two key steps of the sol-gel process: 1. Hydrolysis: The Si-OC₂H₅ bonds of TEOS are hydrolyzed to form reactive Si-OH (silanol) groups and ethanol. 2. Condensation: The newly formed silanol (B1196071) groups undergo condensation to form Si-O-Si (siloxane) bridges, leading to the formation of a silica network. |
| Acidic Protons (e.g., from Silicic Acid) | Proton Acceptor | The guanidine moiety readily accepts protons from weakly acidic species like silicic acid (Si(OH)₄), forming silonate anions (Si(OH)₃O⁻). These anions are highly reactive nucleophiles that accelerate the condensation process. |
This interactive table details the specific interactions of Guanidine Silicate with key chemical species involved in common synthetic processes.
This catalytic cycle, driven by the protonation-deprotonation equilibrium of the guanidine/guanidinium system, facilitates the controlled formation of silica materials from molecular precursors at ambient temperatures.
Reversible Binding and Capture of Carbon Dioxide
The ability of guanidine-based materials to capture carbon dioxide (CO2) is a significant area of research, driven by the need for effective carbon capture technologies. researchgate.netchinesechemsoc.org The strong basicity of the guanidine group enables it to chemically adsorb acidic gases like CO2. ineosopen.orgacs.org
Guanidine compounds can effectively capture CO2 from various sources, including ambient air and industrial flue gas. researchgate.netacs.orggoogle.com The mechanism involves the guanidine base acting as a proton acceptor, which facilitates the conversion of CO2 into carbonate or bicarbonate species. acs.orggoogle.com In the presence of water, guanidine can reversibly bind CO2 to form a crystalline carbonate-carbamate salt, which is stabilized by hydrogen bonding from the guanidinium cation. acs.org
This reaction is reversible. The captured CO2 can be released, and the guanidine sorbent regenerated, by applying relatively mild heat, typically between 80 and 120°C. researchgate.net This process is noteworthy for its potential for lower energy consumption compared to traditional amine-based capture systems. chinesechemsoc.org
To enhance surface area and practical application, guanidine can be functionalized onto porous substrates like silica. acs.org For instance, SBA-15, a type of mesoporous silica, can be functionalized with guanidine groups for CO2 adsorption. acs.org Studies have shown that these guanidine-functionalized materials exhibit significant CO2 uptake capacity. acs.org
Table 1: CO2 Uptake Capacity of Guanidine-Functionalized Sorbents
| Sorbent Material | CO2 Feed Concentration | CO2 Uptake (mmol/g) | Conditions | Source |
|---|---|---|---|---|
| PIM-Guanidine | 40 mbar | 1.3 | Dry | acs.org |
| PIM-Guanidine | 40 mbar | 2.0 | Humid | acs.org |
| SBA-15@Gdn | 1 bar | ~1.2 (calculated) | 25°C | acs.org |
The interaction between CO2 and guanidine-functionalized surfaces involves the formation of hydrogen bonds and tetrel bonds between the guanidine group and the CO2 molecule. csic.es Computational studies indicate that the presence of guanidine groups creates a favorable environment for CO2 capture through these non-covalent interactions. csic.es
Interactions with Organic Compounds in Catalytic Systems
Guanidine and its derivatives are classified as strong organic bases or "superbases" due to their high Brønsted basicity, which is comparable to that of sodium hydroxide. ineosopen.org This property makes them effective catalysts for a variety of organic reactions. ineosopen.orgajol.info When supported on an inorganic matrix like silica, guanidine can be used as a heterogeneous catalyst, which offers advantages in terms of catalyst separation and reusability. ajol.info
Silica-supported guanidine catalysts have demonstrated high activity and selectivity in the epoxidation of electron-deficient alkenes. ajol.info For example, a heterogeneous catalyst prepared by functionalizing mesoporous silica with 1,1,3,3-tetramethylguanidine (B143053) was active in the epoxidation of compounds like chalcone, achieving yields up to 60% within 12 hours. ajol.info The catalytic mechanism relies on the basic nature of the guanidine moiety to facilitate the reaction. ineosopen.orgajol.info
The catalytic activity of guanidine bases grafted onto silica has also been studied in other reactions, such as the Michael addition. ineosopen.org Chiral guanidine derivatives can serve as efficient catalysts for enantioselective reactions, where they form hydrogen bonds with polar fragments of the substrates. ineosopen.org
Table 2: Catalytic Performance of Tetramethylguanidine-Functionalized Mesoporous Silica in Alkene Epoxidation
| Substrate | Product Yield | Reaction Time | Selectivity | Source |
|---|---|---|---|---|
| Electron Deficient Alkenes (general) | Up to 60% | 12 hours | High | ajol.info |
The interaction in these catalytic systems is primarily an acid-base reaction, where the guanidine catalyst acts as a proton acceptor, activating the substrate or reagent. The delocalized positive charge in the protonated guanidinium ion stabilizes the structure, making the parent guanidine a strong base. ineosopen.orgwgtn.ac.nz
Surface Reaction Mechanisms
The performance of guanidine silicate in applications such as catalysis and adsorption is heavily dependent on its surface characteristics. Modifying silica surfaces through silanization and grafting processes is a key strategy to create tailored materials with specific functionalities. acs.orgscirp.org
Silanization and Grafting Processes on Substrates
Silanization is a common method to functionalize silica surfaces. It involves the reaction of organosilanes with the silanol (Si-OH) groups present on the silica surface, forming stable covalent Si-O-Si bonds. acs.org This process can be used to anchor organic functional groups, including guanidine, onto a silica support. scirp.org
A typical two-stage process for preparing silica with chemically bound guanidine involves:
Amino-functionalization : The silica surface is first treated with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES). scirp.org This reaction grafts amino-propyl groups onto the silica. scirp.org
Guanidinylation : The resulting amino-grafted silica is then reacted with a guanidine source, like guanidine hydrochloride. scirp.org This leads to the chemical anchorage of guanidyl groups on the surface. scirp.org
This method has been shown to achieve a high degree of conversion of the surface amino groups, resulting in a significant concentration of bound guanidine on the silica. scirp.org The resulting material combines the mechanical and thermal stability of the silica support with the reactive properties of the guanidine groups. ajol.info
The efficiency of the silanization reaction itself can be influenced by catalysts. Additives such as diphenyl guanidine (DPG) have been shown to effectively promote the condensation reaction between the silane's ethoxy groups and the silica's silanol groups, thereby increasing the reaction rate. researchgate.net The process involves the hydrolysis of the silane's alkoxy groups to form silanols, which then condense with the surface silanols of the silica. acs.org
Grafting processes are also employed in creating polymer-silica nanocomposites. For example, natural rubber can be grafted with a silane (B1218182) coupling agent. This silane-grafted polymer can then act as a compatibilizer in silica-filled rubber compounds, improving the interaction between the hydrophilic silica filler and the hydrophobic rubber matrix. expresspolymlett.com
Advanced Applications of Guanidine Silicate 1:1 in Materials Science
Polymeric and Composite Material Development
Guanidine (B92328) silicate (B1173343) serves as a critical component in the formulation of various polymeric and composite materials, where it contributes to enhanced performance characteristics such as adhesion, thermal stability, and mechanical strength.
Role as Adhesives, Binders, and Film-Forming Agents
Amorphous guanidine silicates are notable for their solubility in water, which allows for the creation of highly concentrated solutions. google.com These solutions serve as effective adhesives, binders, and film-forming agents. When dried, they form films or bonds that exhibit significantly greater water and thermal resistance compared to those made from traditional alkali metal silicates like sodium or potassium silicate. google.com This enhanced durability makes them superior for applications requiring high-temperature bonding or exposure to moisture. google.comgoogle.com
The versatility of guanidine silicate is evident in its wide range of applications, including:
Foundry Binders : As a binder for sand cores used in metal casting, providing strength and stability to the molds. google.com
Refractory Binders : For bonding materials like magnesium oxide, amorphous silica (B1680970), and alumina (B75360) in high-temperature ceramic applications. google.com
General Adhesives : Used as an adhesive for materials such as cardboard and in roofing granules. google.com
Paint and Coating Components : Incorporated into zinc-rich paints and other coating systems as a binder. google.com
The performance of guanidine silicate as a binder can be compared to conventional alkali metal silicates, as detailed in the table below.
| Property | Guanidine Silicate Binders | Alkali Metal Silicate Binders |
| Water Resistance | Significantly higher due to the nature of the organic cation. google.com | Lower, prone to dissolving in water. google.com |
| Thermal Stability | Higher melting and softening points. google.com | Lower melting and softening points. google.com |
| Formulation | Forms stable, non-crystalline, highly concentrated aqueous solutions. google.com | Typically used as aqueous solutions (waterglass). |
| Applications | High-temperature bonding, water-resistant films, cements, and binders. google.comgoogle.com | General-purpose adhesives, binders, and cements where high water or thermal resistance is not critical. google.com |
This table provides a comparative overview of the properties of guanidine silicate binders versus traditional alkali metal silicate binders, based on available research findings.
Integration in Geopolymer Formulations
Geopolymers are inorganic, alumino-silicate polymers synthesized by the reaction of an alumino-silicate source with a highly alkaline activating solution. Traditionally, activators are alkali hydroxides and silicates, such as sodium hydroxide (B78521) and sodium silicate. mdpi.comgoogle.com However, the presence of alkali cations can be limiting for certain high-temperature ceramic applications.
Research has demonstrated that strong organic bases, including guanidine, can successfully replace inorganic alkali hydroxides in geopolymer synthesis. researchgate.net Guanidine is capable of dissolving silica sources to create silicate solutions with favorable speciation for geopolymerization. researchgate.net The resulting guanidine-based geopolymers are structurally similar to those made with sodium hydroxide, confirming their classification as true geopolymers. researchgate.net This substitution opens up new possibilities for creating geopolymer compositions with tailored properties, potentially including enhanced thermal stability and altered chemical resistance. The geopolymer composition is known to be hydrophobic and resistant to acid degradation. google.com
A study comparing different organic bases for geopolymer synthesis yielded the following findings:
| Organic Base | Silicate Solution Production | Hardened Body Formation | Structural Similarity to Na-Geopolymer |
| Guanidine | Yes, with favorable silica speciation | Yes, monolithic bodies produced | Yes, confirmed by NMR and XRD analysis |
| Tetramethylguanidine (TMG) | Yes, with favorable silica speciation | No hardening observed | N/A |
| Tetramethylammonium (B1211777) Hydroxide (TMAOH) | Yes | Yes, monolithic bodies produced | No, contained unknown phases |
This table summarizes the results of a study on the use of organic bases as alternatives to traditional alkali hydroxides in geopolymer synthesis. researchgate.net
Polymeric Sorbents for Gas Capture (e.g., CO2)
The strong basicity of the guanidine group makes it a highly attractive functional moiety for capturing acidic gases like carbon dioxide (CO₂). This has led to the development of guanidine-based polymeric sorbents for applications such as direct air capture (DAC) and flue gas treatment. researchgate.netskysonginnovations.com
One approach involves impregnating porous silica supports, such as SBA-15, with guanidine-based polymers like poly(propylene guanidine) (PPG). researchgate.net These composite materials leverage the high surface area of the silica and the CO₂-capturing ability of the guanidine polymer. researchgate.netosti.gov Another promising material is poly(vinyl guanidine) (PVG), which can be used as a solid sorbent or in an aqueous solution to capture CO₂ directly from the atmosphere. skysonginnovations.com PVG-based materials have shown high sorption capacity and can be regenerated with relatively low energy input. skysonginnovations.com
Key advantages of these guanidine-based sorbents include:
High Capacity : Demonstrating significant CO₂ uptake from both dilute (air) and concentrated (flue gas) sources. researchgate.netskysonginnovations.com
Versatile Forms : Can be fabricated into various forms, including powders, solutions, and nanofibers, to optimize kinetics for different applications. skysonginnovations.com
Regenerability : The captured CO₂ can be released, allowing the sorbent to be reused over multiple cycles. skysonginnovations.com
Reinforcement and Crosslinking in Polymer and Rubber Systems
In polymer composites and rubber compounds, fillers are added to enhance mechanical properties, a process known as reinforcement. ekb.eg Silica is a common reinforcing filler, and its effectiveness depends on its interaction with the polymer matrix. Guanidine silicate can play a role in these systems, primarily by influencing the chemistry of the silica filler.
The reinforcement mechanism often involves creating strong bonds between the filler surface and the polymer chains, which is a form of crosslinking. ekb.egnih.gov The surface of silica fillers contains silanol (B1196071) groups that can be chemically modified to improve bonding with the rubber matrix. ekb.eg Guanidine silicate can serve as a component in the formulation of these silica fillers or as a surface treatment. The presence of the guanidinium (B1211019) cation can modify the surface chemistry of the silica particles, potentially enhancing their dispersion and interaction with the polymer.
While guanidines have been used in some vulcanization packages, certain types are being phased out due to toxicological concerns. lanxess.com However, the use of guanidine silicate as a component within the filler or coating system represents a different application pathway. Ternary mixtures of guanidine silicate, colloidal silica, and reactive organic compounds have been identified as preferred compositions for creating binders, suggesting their utility in forming robust composite systems. google.com
Surface Modification and Coating Technologies
Guanidine silicate is also utilized in technologies aimed at modifying the surfaces of materials to impart specific functionalities, most notably water repellency.
Hydrophobic Coatings for Water Repellency and Concrete Protection
Protecting porous construction materials like concrete from water ingress is crucial for preventing degradation from freeze-thaw cycles, chloride and sulfate (B86663) attack, and reinforcement corrosion. sika.com Hydrophobic coatings and impregnations are applied to create a water-repellent surface. sika.commdpi.com
These treatments often involve organosilicon compounds, such as silanes and siloxanes, which penetrate the concrete's pore structure. sika.commdpi.com There, they undergo hydrolysis and condensation reactions with the inherent silicate and aluminate materials, forming a chemically bonded, water-repellent silicone resin lining within the capillaries. sika.commdpi.com
Guanidine silicate can be a key ingredient in such coating formulations. As a water-soluble and reactive silicate source, it can participate in the formation of the protective silicate or polysiloxane film. google.comineosopen.org When formulated with organosilanes, it can contribute to the creation of a durable, hydrophobic barrier. The application of silicate-based treatments has been shown to improve the compactness and hydrophobicity of the concrete surface. mdpi.com These coatings can be engineered to be superhydrophobic, providing exceptional water repellency and even self-cleaning properties. espublisher.com
| Coating Type | Mechanism | Key Components | Typical Performance |
| Impregnation | Penetrates pores and capillaries, forming a hydrophobic lining. The surface remains breathable. sika.com | Alkylalkoxysilanes, Siloxanes | Reduces water absorption, protects against chloride ingress. sika.commdpi.com |
| Film-Forming Coating | Forms a continuous, protective layer on the surface. mdpi.com | Acrylics, Polyurethanes, Epoxy Resins, Metal Silicates | Can provide high water resistance and durability. May reduce breathability. mdpi.com |
| Superhydrophobic Coating | Creates a micro- and nano-textured surface that traps air, leading to very high water contact angles (>150°). espublisher.com | Nano-silica particles embedded in a hydrophobic binder (e.g., silane (B1218182)/epoxy). espublisher.com | Extreme water repellency, self-cleaning properties, anti-icing potential. mdpi.comespublisher.com |
This table compares different types of hydrophobic treatments for concrete, highlighting the mechanisms and components involved.
Development of Self-Assembled Monolayers
The development of self-assembled monolayers (SAMs) using guanidinium-based compounds on various substrates represents a significant area of research. The guanidinium group's ability to form strong, directed hydrogen bonds and electrostatic interactions is key to its utility in creating highly ordered molecular layers. researchgate.netineosopen.org Guanidine-type surfactants have been shown to self-assemble, forming different aggregates that can template the synthesis of silica nanomaterials with various morphologies, such as spheres, disks, and fibers, through sol-gel chemistry. researchgate.net
The assembly is facilitated by attractive forces between the guanidinium headgroups of the surfactant molecules. researchgate.net This interaction, evidenced by NMR and IR spectroscopy, is attributed to hydrogen bonding between guanidinium groups, mediated by water molecules, which enhances their ability to form stable assemblies compared to other cationic surfactants like those with trimethylammonium groups. researchgate.net
On metallic surfaces like gold, alkanethiols functionalized with guanidinium moieties can form stable, passivated monolayers on nanoparticles. rsc.org These functionalized nanoparticles have been investigated for their catalytic activity, demonstrating that the organized structure of the SAM can create cooperative effects between the catalytic groups. rsc.org Furthermore, SAMs presenting specific ligands, such as phosphonates, can be used for the selective and covalent immobilization of proteins, demonstrating control over the orientation and density of the immobilized molecules. pnas.org
Table 1: Comparison of Self-Assembly Properties
| Surfactant Type | Assembly Formability | Driving Force for Assembly | Resulting Nanomaterial Morphologies |
|---|---|---|---|
| Guanidine-type | High | Hydrogen bonding and electrostatic interactions between guanidinium headgroups researchgate.net | Spheres, disks, fibers, cocoons researchgate.net |
| Trimethylammonium-type | Lower | Hydrophobic interactions of alkyl chains | Standard micellar structures |
Design of Sol-Gel Coatings with Specific Functionalities
The sol-gel process is a versatile method for synthesizing silica-based materials, and the incorporation of guanidine derivatives allows for the creation of coatings with tailored functionalities. cpmat.ruresearchgate.net By co-condensing tetraethoxysilane (TEOS) with guanidine-containing polymers, it is possible to produce polymer-coated silica particles. cpmat.ru This method allows for the grafting of polymers onto the silica surface, creating core-shell structures with a significant polymer content, often in the 18-34% range as determined by thermogravimetric analysis. cpmat.ruresearchgate.net
These hybrid materials exhibit pH-responsive behavior due to the protonation/deprotonation of the guanidinium groups, making them suitable for applications like controlled drug delivery. cpmat.rucpmat.ru The incorporation of guanidine-containing polymers also has a notable influence on the particle size distribution of the resulting silica gel due to their cross-linking ability. researchgate.net
Furthermore, the sol-gel technique has been employed to create hydrophobic silica films. By modifying the surface of the silica film with hydrophobic agents, the silanol groups are replaced with nonpolar alkyl groups, imparting water-repellent properties to the coating. ui.ac.idresearchgate.net This method is relatively simple, inexpensive, and does not require high temperatures, making it scalable for larger production. ui.ac.id
Table 2: Sol-Gel Synthesis Parameters for Functionalized Silica
| Precursors | Synthesis Method | Resulting Structure | Key Functionality |
|---|---|---|---|
| TEOS, Guanidine-containing polymers | Co-condensation (Stöber method) cpmat.ru | Polymer-coated silica nanoparticles (core-shell) cpmat.rucpmat.ru | pH-responsiveness, Drug encapsulation cpmat.ru |
| TEOS, Waterglass, Hydrophobic agent | Sol-gel with surface modification ui.ac.id | Hydrophobic silica composite membrane ui.ac.id | Hydrophobicity, Oil-water separation ui.ac.id |
| TEOS, Guanidine polymers | Sol-gel technique researchgate.net | Guanidine-functionalized silica gel researchgate.net | High cross-linking, Bilirubin adsorption researchgate.net |
Controlled Release Systems
Guanidine-functionalized silica nanoparticles are extensively studied as carriers in controlled release systems, particularly for therapeutic agents. The high surface area of silica nanoparticles, combined with the pH-sensitive nature of guanidinium groups, allows for efficient loading and triggered release of molecules. cpmat.ru These systems can be designed to respond to specific pH environments, which is highly advantageous for targeted drug delivery. researchgate.netcpmat.ru For instance, the maximum release of certain drugs from guanidine-modified silica hybrids is achieved at acidic pH (e.g., pH 1.6), while the release is significantly lower at neutral pH (e.g., pH 7.4). researchgate.netcpmat.ru
Functionalized Mesoporous Silica for Nitric Oxide Release
A specialized application within controlled release is the development of functionalized mesoporous silica for the delivery of nitric oxide (NO). NO is a crucial signaling molecule in various physiological processes, and its controlled release is of therapeutic interest. unc.edu N-hydroxyguanidine compounds are known to release NO under certain oxidative conditions. unc.edu
Mesoporous silica nanoparticles (MSNs), such as the KIT-6 type, have been functionalized with guanidine and loaded with compounds like curcumin (B1669340) for therapeutic applications. walshmedicalmedia.com More specifically, xerogel/polyurethane hybrid membranes have been developed to release NO in a controlled manner for applications such as creating more biocompatible medical sensors. unc.edu The release of NO can be tailored to inhibit bacterial adhesion and biofouling on surfaces. unc.edu Research has also focused on synthesizing Nω-nitro-Nω'-substituted guanidines as potential inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing NO in the body. scirp.orgscirp.org While this research focuses on inhibiting NO production, the underlying chemistry of guanidine derivatives' interaction with the NO pathway is relevant. The development of these materials involves creating scaffolds that can release NO to achieve specific biological effects, such as reducing cancer cell viability. unc.edu
Separation Technologies
The unique surface properties of modified silica materials are being harnessed for advanced separation technologies. The ability to tune the surface chemistry of silica from hydrophilic to hydrophobic is central to these applications.
Hydrophobic Silica Membranes for Volatile Organic Compound Separation
Hydrophobic silica membranes are effective for separating volatile organic compounds (VOCs) from gas or liquid streams. illinois.edumdpi.com The principle behind this technology is the preferential adsorption or passage of nonpolar organic compounds through the membrane while repelling polar substances like water. ui.ac.id
These membranes are often fabricated using the sol-gel method, where a silica precursor is used to create a porous film. ui.ac.id The surface is then rendered hydrophobic by a silylation process, which replaces hydrophilic silanol groups (-Si-OH) on the silica surface with hydrophobic alkyl groups. ui.ac.idresearchgate.net This modification significantly increases the water contact angle of the surface, a key indicator of hydrophobicity. ui.ac.id While much of the direct research has focused on oil-water separation, the same hydrophobic membrane principle is applied to VOC separation from humid air streams. ui.ac.idillinois.edu Industrial adsorbents like MCM-41 mesoporous silica have been studied for their effectiveness in adsorbing VOCs such as p-xylene, benzene, and chlorobenzene. mdpi.com
Molecular Imprinting Technologies
Molecular imprinting is a technique used to create template-shaped cavities in a polymer matrix, resulting in materials with high selectivity for a target molecule. Guanidine's ability to form multiple, well-defined interactions, such as a combination of ionic and hydrogen bonds, makes it an excellent functional monomer for molecular imprinting. researchgate.netmdpi.com
Guanidine-functionalized silica xerogels have been successfully prepared using surface molecular imprinting techniques to create synthetic receptors for specific molecules like phosphates and phosphonates. researchgate.netacs.orgresearchgate.net In this process, a functional monomer containing a guanidinium group is co-polymerized with a silica precursor in the presence of a template molecule (e.g., phenylphosphonic acid). acs.org After polymerization, the template is removed, leaving behind a cavity that is complementary in shape and chemical functionality to the template. mdpi.com
Solid-state 31P MAS NMR studies have been instrumental in characterizing the binding sites, distinguishing between one-point (1:1) and two-point (2:1) interactions between the guanidinium groups and the phosphonate (B1237965) guest molecule. researchgate.netacs.org These imprinted materials show significantly higher affinity and selectivity for the target molecule compared to non-imprinted, randomly functionalized materials. researchgate.net
Creation of Specific Binding Sites in Silica Xerogels
The functionalization of silica xerogels with guanidine moieties has been a significant area of research in materials science, primarily aimed at creating specific binding sites for molecular recognition. This approach leverages the unique properties of the guanidinium group to form well-defined, non-covalent interactions with target molecules, a process often guided by molecular imprinting techniques.
Molecular imprinting is a method used to create template-shaped cavities in polymer matrices with memory of the size and shape of a template molecule. In the context of silica xerogels, guanidine functional groups are incorporated into the silica network in the presence of a template molecule. The guanidinium group, which is protonated and positively charged at physiological pH, can act as a recognition site for anionic species through a combination of hydrogen bonding and electrostatic interactions.
Detailed Research Findings
Research in this area has demonstrated the successful creation of specific binding sites for phosphonates within guanidine-functionalized silica xerogels. acs.orgosti.gov These studies often employ a sol-gel process where a guanidinium-containing silane precursor is co-condensed with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), in the presence of a phosphonate template, like phenylphosphonic acid (PPA). acs.orgresearchgate.net The removal of the template molecule leaves behind a cavity with guanidinium groups spatially arranged to selectively rebind the target phosphonate.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P and 29Si MAS NMR, has been a crucial tool for characterizing these binding sites. acs.orgosti.gov These techniques allow for the direct observation of the interactions between the guanidinium groups and the phosphonate guest molecules.
Studies have identified distinct types of host-guest interactions within these imprinted materials:
One-point binding: A 1:1 interaction between a single guanidinium group and a phosphonate molecule. acs.orgosti.gov
Two-point binding: A 2:1 interaction where two guanidinium groups bind to a single phosphonate molecule, indicating a more defined and potentially stronger binding site. acs.orgosti.gov
Nonspecific binding: Interactions that are not part of the imprinted recognition site. acs.org
The efficiency of the molecular imprinting process and the binding characteristics of the created receptor sites can be evaluated by comparing imprinted and non-imprinted materials. acs.org Template removal and subsequent substrate adsorption studies help to quantify the binding affinity and selectivity of the engineered sites. acs.org
The table below summarizes the key interactions and characterization data from studies on guanidine-functionalized silica xerogels for phosphonate binding.
| Interaction Type | Host-Guest Ratio (Guanidine:Phosphonate) | Spectroscopic Signature (31P NMR Chemical Shift) | Reference |
| One-point Binding | 1:1 | ~15.5 ppm | acs.orgosti.gov |
| Two-point Binding | 2:1 | ~6.5 ppm | acs.orgosti.gov |
| Nonspecific Interaction | Variable | Varies | acs.org |
The development of these guanidine-functionalized silica xerogels opens up possibilities for their use in various applications requiring molecular recognition, such as in sensors, selective adsorbents for environmental remediation, and as catalysts where the precise positioning of functional groups is critical. The ability to create these specific binding sites is a testament to the versatility of guanidine silicate chemistry in advanced materials science.
Catalytic Applications of Guanidine Silicate 1:1 and Its Derivatives
Heterogeneous Catalysis
Heterogeneous catalysis involving guanidine (B92328) derivatives often utilizes a solid support, such as silica (B1680970), to anchor the catalytically active guanidinium (B1211019) group. This approach combines the potent basicity of guanidines with the practical advantages of heterogeneous systems, including ease of separation and catalyst recyclability.
Nanocatalysts for Organic Reactions (e.g., Knoevenagel Reaction)
Guanidine and its derivatives, when immobilized on nanocatalysts, have proven to be highly efficient in promoting various organic reactions. A notable application is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl group.
Researchers have developed magnetically retrievable nanocatalysts by functionalizing cobalt ferrite (B1171679) nanoparticles (CFNPs) with biguanidine. These catalysts demonstrate excellent performance in the Knoevenagel condensation of benzaldehydes with active methylene compounds like malononitrile, offering high product yields under solvent-free conditions. The key advantages of this system include operational simplicity, high turnover frequency (TOF) values, and remarkable recyclability, with the catalyst being reusable for up to eight cycles without a significant loss in activity. The efficiency of these biguanidine-functionalized nanoparticles underscores their potential from both a commercial and ecological standpoint.
The table below summarizes the performance of such a nanocatalyst in the Knoevenagel condensation between various benzaldehydes and malononitrile.
| Entry | Aldehyde | Product Yield (%) | Time (min) |
| 1 | Benzaldehyde | 98 | 10 |
| 2 | 4-Chlorobenzaldehyde | 99 | 8 |
| 3 | 4-Nitrobenzaldehyde | 99 | 5 |
| 4 | 4-Methylbenzaldehyde | 96 | 15 |
| 5 | 4-Methoxybenzaldehyde | 95 | 18 |
| Data derived from studies on biguanidine-functionalized cobalt ferrite nanoparticles under solvent-free conditions at 60°C. |
Silica-Grafted Guanidine Bases for Epoxidation Reactions
The immobilization of guanidine bases on silica supports creates powerful heterogeneous catalysts for epoxidation reactions, particularly for electron-deficient alkenes. By grafting a guanidine derivative, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), onto mesoporous silica, a solid base catalyst is formed that can effectively facilitate the conversion of alkenes to their corresponding epoxides.
One study detailed the preparation of a TMG-functionalized hexagonal mesoporous silica (HMS) catalyst. This material was characterized and tested in the epoxidation of various electron-deficient alkenes, demonstrating significant catalytic activity and high selectivity. The catalyst successfully produced epoxides with yields reaching up to 60% within 12 hours. However, the study also noted that the reusability of the catalyst was limited, indicating a need for further investigation to enhance its stability for practical applications.
The following table presents the results from the epoxidation of different electron-deficient alkenes using the TMG-functionalized silica catalyst.
| Entry | Alkene | Epoxide Yield (%) | Reaction Time (h) |
| 1 | Cyclohexen-1-one | 60 | 12 |
| 2 | Chalcone | 55 | 12 |
| 3 | Ethyl cinnamate | 48 | 12 |
| Catalyst: TMG-functionalized HMS. Oxidant: tert-Butyl hydroperoxide. Solvent: Toluene. Temperature: 80°C. |
Transesterification Processes
Guanidine-based heterogeneous catalysts are particularly effective in transesterification reactions, a critical process for the production of biodiesel. By anchoring guanidine derivatives onto solid supports like silica, highly active and reusable catalysts can be developed that overcome the drawbacks of homogeneous catalysts.
Amphiphilic catalysts have been designed by grafting a guanidine group (1,1,3,3-tetramethylguanidine) and various n-alkyl chains onto silica nanoparticles. These materials act as Pickering interfacial catalysts, stabilizing soybean oil-in-methanol emulsions and efficiently promoting the transesterification reaction at the oil-methanol interface. The catalytic activity is influenced by factors such as catalyst dosage, reaction temperature, and the length of the grafted alkyl chain. Research has also shown high activity for guanidine bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) when functionalized on mesoporous silica (SBA-15), achieving high conversions of vegetable oil to biodiesel. These solid catalysts can be easily recovered and reused, offering a more sustainable approach to biodiesel synthesis.
The table below shows the conversion efficiency of soybean oil to biodiesel using different guanidine-functionalized amphiphilic silica nanoparticles.
| Catalyst | Alkyl Chain | Catalyst Conc. (wt%) | Time (h) | Temperature (°C) | Conversion (%) |
| C4-SiO2-TMG | n-butyl | 7 | 5 | 70 | 58.2 |
| C8-SiO2-TMG | n-octyl | 7 | 5 | 70 | 66.7 |
| C12-SiO2-TMG | n-dodecyl | 7 | 5 | 70 | 95.1 |
| C16-SiO2-TMG | n-hexadecyl | 7 | 5 | 70 | 88.4 |
| Data derived from the transesterification of soybean oil in methanol (B129727) using Cn-SiO2-TMG as a Pickering interfacial catalyst. |
Organocatalysis
In organocatalysis, the guanidine functional group is incorporated into soluble, often complex, organic molecules. These catalysts leverage the strong basicity and hydrogen-bonding capabilities of the guanidinium moiety to activate substrates and control reaction stereochemistry, operating in the homogeneous phase.
Chiral Guanidines in Asymmetric Synthesis
Chiral guanidines have become powerful organocatalysts for a wide array of enantioselective reactions. Their efficacy stems from their strong Brønsted basicity and their ability to act as hydrogen-bond donors, which allows them to activate substrates and create a chiral environment to control the stereochemical outcome of a reaction.
A diverse range of chiral guanidine catalysts, including acyclic, monocyclic, and bicyclic structures, have been developed. These catalysts have been successfully employed in numerous fundamental organic transformations, enabling the synthesis of valuable chiral molecules with high efficiency and stereoselectivity. Furthermore, the combination of chiral guanidines with metal species has expanded their utility, providing solutions for challenging asymmetric transformations that are not achievable with conventional catalysts.
The field has seen significant progress, with novel chiral guanidine derivatives such as guanidinium salts and bis(guanidino)iminophosphoranes being designed for highly effective asymmetric synthesis.
Bicyclic Guanidines as Organic Superbases in Catalytic Systems
Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), are characterized by their rigid structures and exceptionally high basicity, classifying them as organic superbases. This strong basicity, combined with low nucleophilicity, makes them highly effective catalysts for a variety of organic transformations.
TBD has been successfully used as a catalyst for ring-opening polymerization of lactide to produce polylactides (PLAs), for the Michael addition of active methylene compounds to chalcones, and for lactone aminolysis to form amides under mild conditions. The rigid framework of these bicyclic systems enhances the basicity of the guanidine nitrogen by enforcing a favorable conformation for protonation and resonance stabilization of the resulting guanidinium cation. These superbases can deprotonate even weakly acidic C-H bonds, initiating reactions such as condensations, additions, and polymerizations. Their catalytic activity is often attributed to their ability to function as Brønsted base catalysts, activating substrates through deprotonation.
The table below provides the pKa values of selected bicyclic guanidines, illustrating their strength as organic bases.
| Compound | Abbreviation | pKa (in Acetonitrile) |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | 26.00 |
| 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene | MTBD | 25.43 |
| The pKa value is a measure of basic strength; a higher value indicates a stronger base. |
Advanced Catalytic Material Design
The design of advanced catalytic materials often involves the strategic combination of different components to achieve enhanced performance, selectivity, and reusability. Guanidine and its derivatives have proven to be valuable building blocks in this endeavor due to their strong basicity and ability to be chemically anchored to various supports.
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and structural diversity make them excellent platforms for catalysis. The incorporation of guanidinium moieties into MOFs can significantly enhance their catalytic activity for various reactions.
One approach involves the post-synthetic modification of MOFs, where guanidinium salts are covalently anchored to the organic linkers of the framework. This method has been successfully employed for the chemical fixation of CO2. For instance, a guanidinium bromide was anchored to a MIL-101(Cr) MOF, creating a multifunctional catalyst. acs.org This system demonstrated a synergistic effect between the CO2 absorption capability of the MOF, the Lewis acidic centers of the chromium nodes, and the catalytic activity of the guanidinium salt for the cycloaddition of CO2 to epoxides, forming cyclic carbonates under mild, solvent-free conditions. acs.org
Researchers have also developed bifunctional ionic MOFs by introducing guanidinium groups into Zr-based frameworks like UiO-66. researchgate.net These materials have shown high efficiency as heterogeneous catalysts for CO2 fixation. The catalytic performance can be tuned by altering the alkyl groups on the guanidinium cation and the nature of the halide anion. researchgate.net In some cases, replacing the zirconium metal centers with hafnium has been shown to further enhance the catalytic activity, even with lower pore volume and surface area. researchgate.net These findings highlight the critical role of the unsaturated metal sites in concert with the guanidinium functionality in boosting catalytic efficacy. researchgate.netresearchgate.net
The integration of guanidine functionalities into MOFs has also been explored for other catalytic applications, such as the Claisen-Schmidt condensation. researchgate.net The ability to create these hybrid materials opens up possibilities for designing highly selective and reusable catalysts for a range of organic transformations.
A summary of the catalytic performance of guanidinium-functionalized MOFs in CO2 cycloaddition is presented in the table below.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| Guanidinium Bromide @ MIL-101(Cr) | Propylene Oxide | 80 | 1 | 12 | 95 | acs.org |
| UiO-66(Hf)-DCCBr | Propylene Oxide | 90 | 0.1 | 16 | High | researchgate.net |
| UiO-66(Hf)-DICBr | Propylene Oxide | 90 | 0.1 | 16 | High | researchgate.net |
The immobilization of guanidine-based catalysts onto nanoparticles is another effective strategy for creating robust and recyclable heterogeneous catalysts. The high surface-area-to-volume ratio of nanoparticles provides a greater number of accessible active sites, leading to enhanced catalytic activity.
Silica nanoparticles are a common support for guanidine functionalization due to their stability and ease of surface modification. acs.org A series of amphiphilic heterogeneous catalysts were developed by immobilizing a guanidine base (1,1,3,3-tetramethylguanidine) and various n-alkyl chains onto SiO2 nanoparticles. acs.orgacs.org These functionalized nanoparticles act as Pickering interfacial catalysts for the transesterification of soybean oil to produce biodiesel. acs.orgacs.org The catalytic activity was found to be dependent on factors such as catalyst dosage, reaction time, temperature, and the length of the alkyl chain, which influences the amphiphilicity of the catalyst. acs.org
Magnetic nanoparticles, such as those made from iron oxide (Fe3O4), offer the advantage of easy separation from the reaction mixture using an external magnet. acs.orgrsc.org Guanidine-functionalized Fe3O4 nanoparticles have been successfully synthesized and used as catalysts for various reactions. For example, palladium supported on guanidine-functionalized Fe3O4 nanoparticles has shown high efficiency in Suzuki-Miyaura cross-coupling reactions and the reduction of nitroarenes in aqueous media. acs.orgnih.gov The catalyst consists of a core-shell structure where palladium nanoparticles are dispersed on the surface of the guanidine-modified magnetic support. acs.orgnih.gov
Furthermore, guanidine-functionalized magnetic nanoparticles have been employed as basic catalysts for biodiesel production through the methanolysis of soybean oil. rsc.org The performance and reusability of these nanocatalysts can be influenced by factors such as the presence of a silica coating on the magnetic core. rsc.org
The table below summarizes the performance of different guanidine-functionalized nanoparticles in various catalytic applications.
| Catalyst | Reaction | Substrate | Product | Conversion/Yield | Reference |
| C12-SiO2-TMG | Transesterification | Soybean Oil | Biodiesel | - | acs.orgacs.org |
| Fe3O4@Guanidine-Pd | Suzuki-Miyaura Coupling | Aryl Halides | Biaryl Derivatives | High | acs.org |
| MNP-TBD | Methanolysis | Soybean Oil | Biodiesel | 96% | rsc.org |
Environmental Research and Fate of Guanidine Silicate 1:1
Environmental Transformation and Degradation Pathways
The transformation and degradation of guanidine (B92328) silicate (B1173343) in the environment are governed by the chemical and biological reactivity of its components. Pathways such as hydrolysis and biodegradation determine its persistence and the nature of its breakdown products.
Hydrolysis represents a primary abiotic degradation pathway for many chemical compounds in aqueous systems. For guanidine silicate, the stability of the guanidinium (B1211019) cation and the silicate anion are key factors. Guanidine derivatives can undergo hydrolysis, and the human protein annotated as agmatinase has been shown to hydrolyze a range of linear guanidino acids. nih.gov Studies on bicyclic guanidines indicate they are generally stable in water but can undergo hydrolysis in the presence of hydroxide (B78521) ions (OH⁻). researchgate.net
Table 1: Factors Influencing Hydrolysis of Guanidine Compounds
| Factor | Influence on Hydrolysis | Reference |
| pH | Hydrolysis can be catalyzed by hydroxide ions (OH⁻). | researchgate.net |
| Counter-anions | Different anions can affect the hydrolysis rates of silicate precursors. | acs.org |
| Molar Ratio | Solutions with a guanidine to silica (B1680970) molar ratio below 0.65 have limited stability. | google.com |
The biodegradability of a compound refers to its susceptibility to breakdown by microorganisms. The persistence of guanidine silicate is linked to the biodegradability of its guanidinium and silicate components. While specific studies on guanidine silicate are limited, the behavior of related substances provides insight.
The guanidinium cation is a naturally occurring substance, and various microorganisms possess enzymes capable of degrading guanidine compounds. However, the persistence of certain guanidine-based polymers suggests that biodegradability can be variable. The biodegradability of microcapsules formed with guanidine carbonate can be measured using standardized tests like OECD 301F. googleapis.com
Silica, in its various forms, is a major component of the natural environment. While generally considered to have low biodegradability, especially in its nanoparticle form, its environmental persistence is a subject of ongoing research. rsc.orgmdpi.com The combination of guanidinium and silicate in a 1:1 salt may influence its bioavailability and subsequent microbial degradation. A patent for guanidine silicate compositions notes that materials with certain molar ratios have limited persistence, lasting from a few hours to about a week, which points towards lower environmental persistence under those specific conditions. google.com
Environmental Transport and Distribution
The movement of guanidine silicate through different environmental compartments such as soil, water, and air is dictated by its physical and chemical properties, including its interaction with environmental matrices.
Adsorption to soil and sediment particles is a critical process that affects the mobility and bioavailability of chemicals in the environment. ucdavis.edu The adsorption-desorption behavior of guanidine silicate is influenced by the properties of both the compound and the soil.
The guanidinium cation's interaction with soil particles is a key determinant. Studies on other guanidine compounds, such as nitroguanidine (B56551) (NQ), show that it is very weakly adsorbed by soils. enviro.wiki This low affinity for soil surfaces is attributed to its polarity. enviro.wiki The adsorption of organic chemicals can be influenced by soil properties such as organic matter content, clay content, and pH. nih.govredalyc.orgresearchgate.net For instance, clay minerals, which are layer silicates, can strongly adsorb certain compounds through interactions with their silicate surfaces. enviro.wiki
The Freundlich isotherm is a common model used to describe the adsorption of chemicals in soil. nih.govr-project.org This model relates the amount of substance adsorbed to the soil to its concentration in the soil solution. r-project.org Given the weak adsorption of related guanidine compounds, it is anticipated that guanidine silicate would exhibit high mobility in many soil types. enviro.wiki
Table 2: Soil Properties Affecting Adsorption of Guanidine-like Compounds
| Soil Property | Effect on Adsorption | Reference |
| Organic Matter | Generally increases adsorption for many organic compounds. | nih.govresearchgate.net |
| Clay Content | Can increase adsorption due to surface area and charge. Silicate clays (B1170129) are particularly significant. | enviro.wikinih.govecetoc.org |
| pH | Influences the surface charge of soil particles and the ionization state of the chemical. | researchgate.net |
| Cation Exchange Capacity (CEC) | Linked to the soil's ability to retain positively charged ions (cations) like guanidinium. | nih.govscielo.org.co |
The potential for a chemical to migrate from its point of release is largely dependent on its persistence and its partitioning behavior between soil/sediment and water. frtr.gov Chemicals that are highly soluble and weakly adsorbed, as is expected for guanidine silicate, have a higher potential for migration through the soil profile and into groundwater. enviro.wiki
Natural attenuation refers to the combination of natural processes that act to reduce the concentration, toxicity, and mobility of contaminants in the environment. frtr.govnj.gov These processes include:
Physical Processes: Advection (transport with flowing groundwater), dispersion (spreading), and dilution. frtr.gov
Chemical Processes: Abiotic degradation, such as hydrolysis. frtr.gov
Biological Processes: Biodegradation by microorganisms. frtr.gov
For a compound like guanidine silicate, its high water solubility and low adsorption coefficient would lead to a retardation factor close to one, indicating that its movement would be similar to that of water, with limited delay due to soil interaction. enviro.wiki Therefore, dilution and dispersion would be significant attenuation mechanisms, alongside any hydrolysis and biodegradation that may occur. frtr.gov
Environmental Impact Assessment Methodologies
An Environmental Impact Assessment (EIA) is a systematic process used to identify, predict, and evaluate the potential environmental effects of a proposed action or undertaking. who.intqil-qdi.orgfao.org The methodology for assessing a chemical like guanidine silicate involves a structured approach to characterize its potential risks to the environment. metals.coserv-ch.com
The EIA process for a chemical substance typically includes the following key stages:
Screening: Determining if an EIA is required based on the nature of the project and the potential for significant environmental impacts. highseasalliance.org
Scoping: Identifying the key potential impacts and the extent of the assessment needed. This involves defining the boundaries of the study and the specific environmental components to be investigated (air, water, soil, biota). highseasalliance.org
Impact Analysis and Prediction: Quantifying the potential effects of the chemical on the environment. This involves using data on the chemical's properties (as detailed in sections 7.1 and 7.2), fate and transport modeling, and ecotoxicity testing to predict concentrations in various environmental compartments and their effects on organisms. serv-ch.com
Evaluation of Significance: Assessing the severity of the predicted impacts. This considers the magnitude, duration, and spatial extent of the effects. fao.org
Mitigation: Developing measures to prevent, reduce, or offset significant adverse environmental impacts. highseasalliance.org
Reporting: Preparing an Environmental Impact Statement (EIS) that documents the findings of the assessment. metals.co
Review and Decision-Making: Submission of the EIS to competent authorities for review and to inform the final decision on the proposed action. fao.org
Monitoring: Post-decision monitoring to ensure that mitigation measures are effective and to track the actual environmental impacts. highseasalliance.org
For guanidine silicate, an EIA would focus on its potential to contaminate water resources due to its expected high mobility. enviro.wiki The assessment would require detailed studies on its hydrolysis rates, biodegradability, and ecotoxicity to aquatic organisms to accurately predict its environmental risk.
Table of Compound Names
| Name |
| 1,3-diphenylguanidine (DPG) |
| Guanidine |
| Guanidine Carbonate |
| Guanidine Hydrochloride |
| Guanidine Silicate |
| Nitroguanidine (NQ) |
| Silicic Acid |
Qualitative and Quantitative Risk Screening of Chemical Substances
Risk assessment for chemical substances involves both qualitative and quantitative approaches to evaluate potential hazards and the likelihood of adverse effects. cpduk.co.ukwoah.orgeuropa.eu
Qualitative Risk Screening:
This approach relies on subjective analysis, using expert judgment and available data to categorize risks. cpduk.co.uk For the components of Guanidine Silicate (1:1), a qualitative assessment would consider the following:
Guanidine: Due to its basicity, guanidine can be an irritant. pnnl.gov Its potential for mobility in soil, counteracted by its cationic adsorption, presents a complex picture for risk evaluation. nih.gov The formation of guanidinium ions at physiological pH is a key characteristic. nih.gov
Silicate: The primary hazard of soluble silicates is their alkalinity. heraproject.comcees-silicates.org However, the high buffering capacity of most natural aquatic ecosystems makes pH-related effects on aquatic organisms unlikely. heraproject.comcees-silicates.org The use of soluble silicates in household products is not anticipated to cause adverse effects on the aquatic ecosystem based on available data. heraproject.comcees-silicates.org
Quantitative Risk Screening:
Quantitative risk assessment uses numerical data to estimate the probability and magnitude of adverse effects. cpduk.co.uk This often involves comparing exposure levels to no-effect concentrations.
For the silicate component, the total potential exposure from consumer uses has been estimated, and when compared to the No Effect Level from animal studies, a large margin of safety was found. heraproject.com The daily intake of silica from diet and drinking water is significantly higher than the exposure from household products, making the latter's contribution negligible. heraproject.com
For guanidine, quantitative data on its biodegradation rates at different concentrations provides a basis for modeling its persistence in the environment. nih.gov The bioconcentration factor (BCF) in fish is low, suggesting a low potential for accumulation in aquatic organisms. nih.gov
A structured risk assessment process is crucial to avoid overlooking potential hazards and to ensure transparency in the evaluation. europa.eu
Interactive Data Table: Environmental Fate Parameters
| Parameter | Guanidine | Soluble Silicate |
| Biodegradation | Degrades in soil and water. nih.gov | Not applicable (inorganic). heraproject.comcees-silicates.org |
| Mobility in Soil | High potential mobility, but adsorption as a cation can reduce it. nih.gov | Negligible direct emissions to soil from detergent use. heraproject.comcees-silicates.org |
| Primary Environmental Compartment | Soil and Water. nih.gov | Aquatic. heraproject.comcees-silicates.org |
| Bioconcentration Factor (BCF) | Low (<0.1 to 0.1 in fish). nih.gov | Not typically measured for inorganic compounds. |
Monitoring and Assessment of Chemical Residues
Monitoring for chemical residues in the environment is essential for verifying the predictions of risk assessments and for detecting any unforeseen accumulation.
For silicates , monitoring in aquatic environments is a standard practice, often included in assessments of nutrient status and eutrophication, as silicate is a crucial nutrient for diatoms. helcom.fi The methods for determining dissolved silicate in water are well-established. helcom.fi It is important to use appropriate sample containers (avoiding glass) and to be aware of potential polymerization upon freezing. helcom.fi
For guanidine , monitoring would involve analytical methods capable of detecting it at low concentrations in water and soil samples. Given that guanidine can be a degradation product of other compounds, such as the insensitive munition nitroguanidine (NQ), monitoring for it may be conducted in specific contexts, like military training ranges. nato.int The presence of guanidine can indicate the breakdown of these parent compounds. nato.int
Continuous monitoring is crucial for assessing and managing potential long-term risks, as some chemicals can persist and bioaccumulate over time. mdpi.com
Theoretical and Computational Studies of Guanidine Silicate 1:1
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and energetics of guanidine (B92328) silicate (B1173343) at the atomic level. These methods, rooted in the principles of quantum mechanics, provide insights that are often inaccessible through experimental techniques alone.
The electronic structure of guanidine silicate is fundamentally characterized by the ionic interaction between the guanidinium (B1211019) cation ([C(NH2)3]+) and the silicate anion (SiO32-). The guanidinium cation is a planar, highly stable species due to the delocalization of its positive charge across the central carbon and three nitrogen atoms, a phenomenon sometimes referred to as Y-aromaticity. rsc.orgwikipedia.org This charge delocalization results in covalent bonds between the carbon and nitrogen atoms that have a bond order of approximately 4/3. wikipedia.org
Theoretical investigations into the electronic properties of the guanidinium cation reveal a system with a delocalized π-electron system. rsc.org Ab initio and density functional theory (DFT) methods have been employed to study the geometries, energies, and electronic absorption spectra of both guanidine and its protonated form, the guanidinium cation. researchgate.netaip.org These calculations show that the electronic excitation spectrum of the guanidinium cation is significantly different from that of neutral guanidine. aip.org
The interaction with the silicate anion introduces further complexity to the electronic structure. The silicate anion, in its simplest metasilicate form, consists of a silicon atom bonded to three oxygen atoms, carrying a negative charge. The electrostatic attraction between the positively charged guanidinium ion and the negatively charged silicate ion is the primary force holding the compound together. Quantum chemical calculations can model the charge distribution within the ion pair, highlighting the nature of the ionic bond and any potential hydrogen bonding between the amine groups of the guanidinium and the oxygen atoms of the silicate.
Table 1: Calculated Properties of the Guanidinium Cation
| Property | Value | Method | Reference |
|---|---|---|---|
| Proton Affinity of Guanidine | 237.7 kcal/mol | Ab initio | acs.org |
| Lowest Energy Absorption Band | ~7.8 eV (~160 nm) | RASPT2 | researchgate.net |
This table presents a selection of calculated and experimental properties of the guanidinium cation, providing insight into its electronic structure and basicity.
Quantum chemical calculations are also invaluable for investigating the energetic conditions of the formation of guanidine silicate from its precursors. The reaction typically involves a source of guanidinium ions, such as guanidine hydrochloride or guanidine carbonate, and a source of silica (B1680970), such as silicic acid or a silicate salt. google.com
Computational methods can be used to calculate the reaction enthalpies and activation energies for the formation of guanidine silicate. These calculations can help to understand the thermodynamics and kinetics of the reaction, providing insights into the optimal conditions for its synthesis. For example, DFT calculations can be used to model the potential energy surface of the reaction, identifying the transition states and intermediates involved in the formation of the ionic bond between the guanidinium and silicate ions.
The interaction between guanidinium and silicate can also be influenced by the presence of a solvent, typically water. Quantum chemical calculations can incorporate the effects of the solvent, either explicitly by including solvent molecules in the calculation or implicitly through a continuum solvent model. These calculations can provide a more accurate picture of the energetic conditions of the reaction in a realistic environment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of guanidine silicate over time, offering insights into its conformational dynamics and interfacial interactions. These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of larger systems and longer timescales than are accessible with quantum chemical methods.
In many applications, guanidine silicate is used as a coating or additive, making its interaction with other surfaces, or substrates, of critical importance. MD simulations are particularly well-suited to studying these interfacial phenomena. For instance, in the context of silane (B1218182) coupling agents on silica surfaces, MD simulations have been used to investigate the structure and dynamics of the interfacial region. raajournal.comresearchgate.net These simulations have provided insights into the formation of chemical bonds between the silane and the silica surface, as well as the role of physisorbed and chemisorbed silane layers. raajournal.com
While specific MD simulations of guanidine silicate at a substrate interface are not widely reported, the principles learned from studies of similar systems can be applied. An MD simulation of guanidine silicate at a silica substrate interface would likely show strong electrostatic interactions between the guanidinium cations and the negatively charged silanol (B1196071) groups on the silica surface. The simulations could also reveal the orientation of the guanidinium ions at the interface and the nature of the hydrogen bonding network formed between the guanidinium, silicate, and the substrate. These simulations have shown that water molecules can penetrate a silica film through a proton-transfer process. nih.govresearchgate.net
The shape of silica nanoparticles has also been shown through molecular dynamics simulations to influence the interaction with organic molecules and counter-ions at the interface. rsc.org
MD simulations have been extensively used to study the conformational dynamics of guanidinium ions in various environments. In aqueous solutions, simulations have revealed the strong hydration of the guanidinium ion and its ability to interact with other solutes. nih.gov The planar and rigid nature of the guanidinium ion, a result of its resonant structure, is a key feature in these simulations. rsc.org
In the context of guanidine silicate, MD simulations could be used to investigate the conformational preferences of the guanidinium cation in the presence of the silicate anion. While the guanidinium ion itself is rigid, its orientation relative to the silicate anion and any surrounding molecules can vary. Simulations could also explore the dynamics of the silicate anions, which can exist in various forms, from discrete ions to polymeric chains.
Furthermore, MD simulations can provide insights into the bulk properties of guanidine silicate, such as its density, viscosity, and diffusion coefficients. This information is crucial for understanding its behavior in practical applications.
Computational Modeling for Material Design
Computational modeling plays a crucial role in the rational design of new materials with tailored properties. By simulating the behavior of materials at the molecular level, it is possible to predict their performance and guide their synthesis. In the case of silica-based materials, computational modeling has been used to design nanoporous materials for applications such as carbon capture. strath.ac.uk
For guanidine silicate, computational modeling can be a powerful tool for designing materials with specific properties. For example, by varying the ratio of guanidinium to silicate, or by introducing other chemical functionalities, it may be possible to tune the material's mechanical, thermal, or adhesive properties. Computational models can be used to screen different compositions and predict their properties before they are synthesized in the laboratory, thereby accelerating the material discovery process.
A multiscale modeling approach, combining quantum chemical calculations, molecular dynamics simulations, and mesoscale models, can provide a comprehensive understanding of the structure-property relationships in guanidine silicate. This approach would enable the design of guanidine silicate-based materials for a wide range of applications, from coatings and adhesives to functional additives in polymers and composites. The functionalization of silica nanoparticles with guanidine has been explored for applications such as catalysis and the fixation of quantum dots. rsc.org
Prediction of Material Performance and Properties
Computational methods are instrumental in forecasting the performance and intrinsic properties of guanidine silicate. These theoretical approaches allow for the screening of potential characteristics without the immediate need for extensive experimental synthesis and testing. Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations can provide valuable data on the structural, thermodynamic, and mechanical properties of this compound.
While specific predictive studies on guanidine silicate (1:1) are emerging, the broader field of computational materials science provides a framework for such investigations. For instance, MD simulations can be employed to model the behavior of guanidine silicate under various conditions, predicting properties like thermal stability, solubility, and mechanical strength. By simulating the interactions between guanidinium cations and silicate anions, researchers can gain insights into the material's bulk properties.
Table 1: Computationally Predicted Properties of Silicate-Based Materials
| Property | Computational Method | Predicted Value/Trend | Reference |
| Mechanical Properties (e.g., Elastic Modulus) | Finite Volume Method (FVM) | Power-law correlation with relative density | nih.gov |
| Thermodynamic Properties (e.g., Cohesive Energy Density) | Molecular Dynamics (MD) | Enhanced with nano-SiO2 modification | mdpi.com |
| Water Diffusion Coefficient | Molecular Dynamics (MD) | Influenced by nanopore size and surface functionalization | osti.gov |
This table presents examples of how computational methods are used to predict properties in related silicate systems, illustrating the potential for similar predictions for guanidine silicate.
Rational Design of Functionalized Materials
The ability to functionalize materials at the molecular level is a cornerstone of modern materials science. Computational modeling provides a rational basis for the design of novel materials derived from guanidine silicate. By understanding the interaction between the guanidinium cation and the silicate surface, researchers can strategically modify the compound to enhance specific properties or introduce new functionalities.
Recent research has focused on the synthesis of guanidine-functionalized silica nanoparticles. These studies, while often experimental, are guided by the theoretical understanding of the interactions at play. The functionalization is typically achieved by grafting guanidine derivatives onto a silica surface, creating materials with applications in catalysis and as adsorbents.
Table 2: Examples of Guanidine-Functionalized Silica Materials and Their Designed Applications
| Functionalization Strategy | Designed Application | Key Performance Metric | Reference |
| Guanidine hydrochloride on silica nanoparticles | Basic nanocatalyst for Henry reaction | High conversion, recyclability | rsc.org |
| Guanidine derivatives on magnetic silica particles | Catalyst for transesterification of waste oil | High FAME yields, tolerance to free fatty acids | researchgate.net |
| Guanidine-functionalized amphiphilic silica nanoparticles | Pickering interfacial catalyst for biodiesel production | Efficient static transesterification | researchgate.net |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of guanidine silicate, DFT calculations provide fundamental insights into the nature of the chemical bonding, charge distribution, and reactivity of the compound.
DFT studies can elucidate the interactions between the guanidinium cation and the silicate anion, including the role of hydrogen bonding and cation-π interactions with aromatic systems if present. These calculations can determine the binding energies, geometries, and vibrational frequencies of the guanidinium-silicate complex, which are crucial for understanding the material's stability and spectroscopic properties.
While specific DFT studies on a 1:1 guanidine silicate crystal are not abundant in the public domain, research on the constituent parts provides a strong foundation. DFT has been used to investigate the reactivity of guanidinium salts and the interactions of guanidinium with various anions and aromatic systems. researchgate.netresearchgate.netmdpi.comnih.govnih.gov Similarly, DFT is a well-established tool for studying the properties of silica surfaces and their interactions with adsorbates. The insights from these separate studies can be combined to build accurate models of the guanidine silicate system.
Table 3: Representative DFT Calculation Results for Guanidinium and Silicate Systems
| System | DFT Functional | Calculated Property | Finding | Reference |
| Guanidinium-aromatic complexes | M05-2X/6-311+G(d,p) | Interaction energies | Cation-π and hydrogen bonding interactions are significant. | researchgate.net |
| Guanidinium-based ionic liquids | B3LYP/6-311+G** | Cation-anion interaction energies | Anionic moieties play a crucial role in interactions. | researchgate.net |
| Reactivity of guanidinium salts | M06-2X, B3LYP | Reaction Gibbs energies | M06-2X provides good agreement with higher-level methods. | nih.gov |
Speciation Modeling in Silicate Solutions
The behavior of silicates in aqueous solutions is complex, involving a dynamic equilibrium between various monomeric and oligomeric species. Speciation modeling aims to predict the distribution of these different silicate species under specific conditions of pH, concentration, and temperature. The presence of cations, such as guanidinium, can significantly influence this speciation.
Computational models, often based on thermodynamic data, are used to simulate the speciation in silicate solutions. These models can help in understanding the role of the guanidinium cation in stabilizing certain silicate oligomers, which can be critical in processes like the synthesis of zeolites or other silicate-based materials. While there is no extensive characterization of guanidine silicate solutions, initial studies suggest they contain a variety of silicate oligomers.
Modeling efforts in related alkali-silicate solutions have shown that factors like ion pairing and the size and charge of the cation play a crucial role in determining the distribution of silicate species. These models can be adapted and refined to specifically address the influence of the guanidinium cation, providing a predictive tool for understanding and controlling the chemistry of guanidine silicate solutions.
Functionalization and Derivatization Strategies for Guanidine Silicate 1:1
Surface Functionalization of Silica (B1680970) with Guanidine (B92328)
The modification of silica surfaces with guanidine groups is a primary strategy to impart basicity, catalytic activity, and specific binding capabilities to the inorganic support. This functionalization leverages the high surface area and stability of silica, making it a robust scaffold for various chemical transformations.
Covalent Grafting Techniques
Covalent grafting ensures the stable attachment of guanidine moieties to the silica surface, preventing leaching and ensuring the longevity of the functional material. Several techniques have been developed for this purpose, primarily involving the use of organosilane coupling agents.
One common approach involves a two-step post-synthesis grafting method. Initially, the silica surface is modified with an organosilane containing a reactive group, such as a chloroalkyl or an epoxy group. For instance, 3-chloropropyltrimethoxysilane (B1208415) can be grafted onto the silanol (B1196071) groups of silica. In a subsequent step, the chlorine atom is displaced by a nucleophilic attack from a guanidine derivative, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), to form a covalent bond. ajol.info A similar strategy employs a glycidylpropyl group as the linker. The epoxide ring is first attached to the silica surface and then opened by a guanidine, effectively anchoring the guanidine moiety. ajol.info
Another prominent technique is the co-condensation method. This one-pot synthesis involves the simultaneous hydrolysis and condensation of a silica precursor, typically tetraethylorthosilicate (TEOS), and a guanidine-containing organosilane. scielo.br For example, a silylating agent can be synthesized by reacting TMG with (3-chloropropyl)trimethoxysilane, which is then co-condensed with TEOS in the presence of a templating agent like n-dodecylamine. scielo.br This method often results in a more homogeneous distribution of the functional groups throughout the silica matrix compared to post-synthesis grafting. mdpi.com
A different approach to covalent binding involves the condensation of guanidine hydrochloride with previously grafted amino groups on the silica surface. researchgate.netscirp.org Silica is first functionalized with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to introduce primary amine groups. These amino groups can then react with guanidine hydrochloride, likely through a condensation reaction, to form a surface-bound guanidinium (B1211019) species. researchgate.netscirp.org
The success of these grafting techniques is typically confirmed through various characterization methods, including Fourier-transform infrared spectroscopy (FTIR), solid-state nuclear magnetic resonance (NMR) spectroscopy (¹³C and ²⁹Si), and thermogravimetric analysis (TGA) to quantify the organic loading. ajol.infoscielo.br
Table 1: Comparison of Covalent Grafting Techniques for Guanidine on Silica
| Grafting Technique | Description | Key Reagents | Advantages |
| Post-synthesis via Chloropropyl Linker | Two-step process: silylation with a chloro-functional silane (B1218182) followed by nucleophilic substitution with guanidine. ajol.info | 3-chloropropyltrimethoxysilane, Guanidine derivative (e.g., TMG) | Stepwise control over functionalization. |
| Post-synthesis via Glycidylpropyl Linker | Two-step process: silylation with an epoxy-functional silane followed by ring-opening with guanidine. ajol.info | 3-glycidoxypropyltrimethoxysilane, Guanidine derivative (e.g., TMG) | Versatile for different guanidine derivatives. |
| Co-condensation | One-pot synthesis where a guanidine-containing organosilane is co-hydrolyzed and co-condensed with a silica precursor. scielo.br | TEOS, Guanidine-functionalized silane, Surfactant (e.g., n-dodecylamine) | Homogeneous distribution of functional groups. mdpi.com |
| Condensation with Amino-grafted Silica | Two-step process: aminosilylation of silica followed by condensation with guanidine hydrochloride. researchgate.netscirp.org | 3-aminopropyltriethoxysilane (APTES), Guanidine hydrochloride | Utilizes readily available starting materials. |
Incorporation into Mesoporous Structures
Mesoporous silica materials, such as MCM-41 and SBA-15, are excellent supports for functionalization due to their high surface areas, large pore volumes, and ordered pore structures. mdpi.com The incorporation of guanidine into these materials can be achieved through two primary methods: post-synthesis grafting and direct co-condensation. rsc.org
In the post-synthesis grafting method, the pre-synthesized and calcined mesoporous silica is treated with a guanidine-containing organosilane. researchgate.net The silanol groups present on the extensive internal and external surfaces of the mesoporous channels act as anchoring points for the organosilane. researchgate.netnih.gov This method preserves the pre-formed ordered mesostructure of the silica support. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), a bicyclic guanidine, has been covalently grafted onto SBA-15 nanoparticles for catalytic applications. researchgate.net The functionalization of hexagonal mesoporous silica (HMS) with tetramethylguanidine has also been reported, where the surface area decreased from 1511 m²/g for the parent silica to 1275 m²/g after functionalization, indicating the successful incorporation of the organic moiety within the pores. ajol.info
The co-condensation method, also referred to as the one-pot synthesis, involves the introduction of the guanidine-functionalized organosilane during the initial synthesis of the mesoporous silica. nih.govrsc.org The organosilane participates in the sol-gel process alongside the primary silica source (e.g., TEOS) and in the presence of a structure-directing agent (surfactant). mdpi.com This approach can lead to a uniform distribution of guanidine groups throughout the silica framework. mdpi.com However, a high concentration of the organosilane can potentially disrupt the long-range order of the mesoporous structure. nih.gov
Table 2: Effect of Guanidine Functionalization on Mesoporous Silica Properties
| Mesoporous Support | Functionalization Method | Guanidine Derivative | Change in Surface Area (m²/g) | Reference |
| Hexagonal Mesoporous Silica (HMS) | Post-synthesis Grafting | 1,1,3,3-tetramethylguanidine (TMG) | From 1511 to 1275 | ajol.info |
| SBA-15 | Post-synthesis Grafting | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Not specified | researchgate.net |
| MCM-41 | Co-condensation | Amine/Imidazole groups (as precursors) | Not specified | nih.gov |
Polymer Modification with Guanidine Moieties
Integrating guanidine functionalities into polymers creates materials with enhanced properties, such as antimicrobial activity and improved cellular uptake. This is achieved by designing polymeric architectures that feature guanidine groups as part of their side chains.
Integration of Guanidine Side Chains into Polymeric Architectures
Various synthetic strategies are employed to create polymers with pendant guanidinium groups. A common method is the post-polymerization modification of a pre-existing polymer. For example, polymers with primary amine side chains, such as poly(2-aminoethyl methacrylate), can be synthesized and subsequently guanidinylated using reagents like cyanamide. magtech.com.cn This allows for a direct comparison between the amine-containing precursor and the guanidine-functionalized product. magtech.com.cn
Controlled radical polymerization techniques, such as Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, offer precise control over the molecular weight and architecture of the resulting polymers. magtech.com.cn This method has been used to synthesize well-defined copolymers containing guanidine moieties. For instance, 3-guanidinopropyl methacrylamide (B166291) (GPMA) has been copolymerized with other monomers like N-(2-hydroxypropyl) methacrylamide (HPMA) using aqueous RAFT (aRAFT) polymerization to create block copolymers that mimic cell-penetrating peptides. researchgate.net
Another versatile method for attaching guanidine groups to polymer backbones is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click" chemistry. nih.gov This approach involves synthesizing a polymer with alkyne or azide (B81097) side chains and reacting it with a guanidine derivative carrying the complementary functional group. This has been successfully used to prepare guanidinium-functionalized polycarbodiimides. nih.govresearchgate.net Similarly, click chemistry has been used to graft tetramethylguanidine (TMG) onto polyurethane backbones containing azide groups. rsc.org
Condensation polymerization is another route to guanidine-containing polymers. For example, modified guanidine-based polymers have been synthesized through condensation and cross-linking polymerizations to increase molecular weight and charge density. nih.govacs.org
Table 3: Synthetic Methods for Polymers with Guanidine Side Chains
| Polymer Backbone | Synthetic Method | Guanidinylation Reagent/Monomer | Resulting Polymer Architecture | Reference |
| Polymethacrylate | Free Radical Polymerization & Post-modification | Cyanamide | Homopolymers and copolymers with guanidine side chains. magtech.com.cn | magtech.com.cn |
| Poly(meth)acrylamide | RAFT Polymerization | 3-guanidinopropyl methacrylamide (GPMA) | Homopolymers and block copolymers. researchgate.net | researchgate.net |
| Polycarbodiimide | Click Chemistry (CuAAC) | Azido (B1232118) guanidinium salt | Cationic/amphiphilic polymers with guanidinium-triazole conjugates. nih.gov | nih.govresearchgate.net |
| Polyurethane | Click Chemistry (CuAAC) | Alkyne-functionalized tetramethylguanidine | Polyurethane with guanidine side chains. rsc.org | rsc.org |
| Various | Condensation Polymerization | Guanidine-containing monomers | Cross-linked polymers with high charge density. nih.govacs.org | nih.govacs.org |
Molecular Imprinting and Receptor Site Design
Molecular imprinting is a sophisticated technique used to create synthetic receptors with high selectivity for a specific target molecule (template). The guanidinium group, with its ability to form strong, directional hydrogen bonds and electrostatic interactions, is an excellent functional monomer for designing selective binding sites, particularly for oxoanions like carboxylates and phosphates.
Development of Selective Binding Sites
The development of selective binding sites using guanidinium functionalities within a molecularly imprinted polymer (MIP) involves polymerizing functional and cross-linking monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
This strategy has been successfully applied to create MIPs for the selective recognition of various target molecules. For example, L-arginine, which contains a guanidinium group, has been used as a template to synthesize a MIP capable of selectively extracting microcystin (B8822318) congeners that also possess an arginine residue. nih.gov The resulting MIP demonstrated high recoveries for microcystin-LR, comparable to commercial solid-phase extraction (SPE) cartridges, while a non-imprinted polymer (NIP) showed no retention. nih.gov This highlights the critical role of the templated guanidinium-binding cavity in achieving selectivity.
In another application, a polymerizable fluorescent guanidinium probe was incorporated into a MIP for the detection of the herbicide glyphosate (B1671968). mdpi.com The guanidinium group acts as the binding site for the phosphonate (B1237965) and carboxylate groups of glyphosate. The MIP was synthesized as a thin layer on silica core-shell particles, which allowed for the selective recognition of glyphosate over other common herbicides. mdpi.com The strong, charge-assisted hydrogen bonds between the guanidinium receptor and the oxoanion analyte are crucial for this selective binding, especially in organic solvents. mdpi.com The principle of molecular imprinting provides a powerful tool to translate the inherent binding properties of the guanidinium group into highly selective materials for sensing and separation applications. nih.govrsc.org
Table 4: Examples of Guanidinium-Based Molecularly Imprinted Polymers (MIPs)
| Target Molecule (Template) | Functional Monomer Principle | Polymer Matrix | Application | Key Finding | Reference |
| [Arginine]-Microcystins (L-Arginine as template) | Guanidinium terminus recognition | Not specified | Selective solid-phase extraction (SPE) | MIP showed high recoveries (70.8-91.4%) for MC-LR, comparable to commercial HLB cartridges. | nih.gov |
| Glyphosate | Polymerizable guanidinium fluorescent probe | Acrylate/methacrylate-based | Fluorescent sensing | MIPs on silica particles allowed for selective detection of glyphosate over other herbicides. | mdpi.com |
Table of Compound Names
| Abbreviation/Trivial Name | Chemical Name |
| Einecs 254-437-9 | Guanidine Silicate (B1173343) (1:1) |
| APTES | 3-aminopropyltriethoxysilane |
| GPMA | 3-guanidinopropyl methacrylamide |
| HPMA | N-(2-hydroxypropyl) methacrylamide |
| MCM-41 | Mobil Composition of Matter No. 41 |
| MIP | Molecularly Imprinted Polymer |
| NIP | Non-Imprinted Polymer |
| RAFT | Reversible Addition-Fragmenting Chain Transfer |
| SBA-15 | Santa Barbara Amorphous No. 15 |
| TBD | 1,5,7-triazabicyclo[4.4.0]dec-5-ene |
| TEOS | Tetraethylorthosilicate |
| TMG | 1,1,3,3-tetramethylguanidine |
Advanced Derivatization for Specific Chemical Reactivity
The inherent reactivity of the guanidinium and silicate moieties in guanidine silicate (1:1) allows for a range of advanced derivatization techniques. These methods aim to introduce specific functional groups, thereby tuning the compound's properties for targeted applications. Such strategies often involve multi-step syntheses to build complex molecular architectures on the guanidine silicate scaffold.
"Click" Chemistry Applications for Nanoparticle Surface Modification
"Click" chemistry, a class of reactions known for their high efficiency, specificity, and mild reaction conditions, has emerged as a powerful tool for surface functionalization. uni-regensburg.dersc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. rsc.orgnih.gov This methodology can be adapted to modify the surface of nanoparticles using guanidine silicate (1:1) as a foundational or functionalizing agent.
The general strategy involves preparing guanidine derivatives bearing either an azide or an alkyne group. tandfonline.comnih.gov These functionalized guanidines can then be either reacted with a silica source to form a derivatized guanidine silicate or grafted onto an existing silica nanoparticle surface. Subsequently, a complementary-functionalized nanoparticle (i.e., alkyne-functionalized if the guanidine is azido-functionalized, or vice-versa) is introduced, leading to a "click" reaction that covalently links the components.
Research Findings:
Recent research has demonstrated the feasibility of synthesizing guanidine-1,2,3-triazole hybrid derivatives through an organocatalytic enolate-mediated azide-carbonyl [3+2] cycloaddition. tandfonline.com This highlights the capability of the guanidine moiety to be integrated into triazole structures, the hallmark of click chemistry. Furthermore, guanidinium-side-chain functionalized polycarbodiimides have been successfully synthesized via the CuAAC reaction, showcasing the compatibility of the guanidinium group with this powerful ligation technique. nih.gov
The modification of silica nanoparticles using click chemistry is also well-established. uni-regensburg.dencl.res.inepa.gov Surfaces of silica nanoparticles can be readily functionalized with azide or alkyne groups through silanization with appropriate organosilanes. nih.gov For instance, silica nanoparticles can be treated with an azide-containing silane to create an azide-terminated surface, ready to react with an alkyne-bearing molecule. nih.gov
To apply this to guanidine silicate, one could envision a two-pronged approach:
Pre-functionalization of Guanidine: A guanidine derivative containing a terminal alkyne or azide is first synthesized. rsc.orgnih.gov This functionalized guanidine is then reacted with a silicate source to produce a "clickable" guanidine silicate. This material can then be used to modify azide- or alkyne-functionalized nanoparticles, respectively. A new facile approach for the synthesis of a click-suitable penta-substituted guanidine (2-propinyl-1,1,3,3-tetramethylguanidine) has been developed, which can be incorporated into polymers via click reaction. rsc.org
Post-functionalization of Guanidine Silicate-Modified Nanoparticles: Standard silica nanoparticles are first modified with guanidine silicate (1:1). The guanidine groups on the surface are then derivatized to introduce azide or alkyne functionalities. This could potentially be achieved through reaction with a linker molecule that has a group reactive towards the guanidine moiety and a terminal azide or alkyne. These "clickable" guanidine silicate-modified nanoparticles can then be conjugated with other molecules or nanoparticles.
The table below summarizes the key reactants and their roles in the "click" chemistry functionalization of nanoparticles involving guanidine silicate.
| Reactant/Component | Function | Relevant Research Finding |
| Guanidine Silicate (1:1) | Base material or surface modifier providing guanidinium functionality. | The synthesis of guanidine derivatives is well-developed and can be based on commercially available precursors. organic-chemistry.org |
| Azide- or Alkyne-Functionalized Guanidine | A "clickable" form of guanidine for incorporation into the final structure. | A family of guanidinium-side-chain functionalized polycarbodiimides has been synthesized using an azido guanidinium salt in a click reaction. nih.gov |
| Azide- or Alkyne-Functionalized Silane | Used to introduce "clickable" groups onto the silica surface. | Silica nanoparticles can be functionalized with azide groups using suitable silane reagents. uni-regensburg.de |
| Nanoparticle Core | The substrate to be surface-modified (e.g., silica, gold, metal oxide). | Click chemistry is a versatile tool for the biofunctionalization of various nanomaterials, including silica nanoparticles. uni-regensburg.de |
| Copper(I) Catalyst | Catalyzes the azide-alkyne cycloaddition reaction. | The copper-catalyzed azide-alkyne cycloaddition is a robust and efficient method for constructing functional molecules. rsc.orgnih.gov |
This strategic combination of guanidine silicate chemistry with the precision of "click" reactions opens up new avenues for the rational design and synthesis of advanced functional nanomaterials with tailored surface properties for a wide range of applications.
Future Research Directions and Emerging Trends in Guanidine Silicate 1:1
Exploration of Synergistic Effects in Multi-Component Systems
A significant avenue of future research lies in the exploration of synergistic effects when Guanidine (B92328) Silicate (B1173343) (1:1) is incorporated into multi-component systems. By combining it with other materials, researchers aim to develop composites with enhanced properties that surpass the performance of the individual components.
One promising area is the development of advanced flame-retardant materials. Guanidine phosphate, a related compound, has demonstrated considerable success in imparting flame retardancy to materials like wood. When combined with silica (B1680970) sol and boron compounds, a synergistic effect is observed, leading to a significant increase in the limiting oxygen index and enhanced thermal stability of the treated wood. tandfonline.comresearchgate.netresearchgate.netacs.org Future studies are expected to investigate similar composites incorporating Guanidine Silicate (1:1) to create even more effective and environmentally friendly flame retardants. Research in this area will likely focus on understanding the mechanisms of synergy, such as the formation of protective char layers and the release of inert gases upon combustion.
In the realm of polymer science, the interaction between guanidine derivatives and silica is being explored to enhance the properties of rubber composites. For instance, 1,3-diphenyl guanidine (DPG) is known to interact with silica fillers in rubber, and research suggests it may also react with silane (B1218182) coupling agents, leading to improved filler-polymer coupling. utwente.nlresearchgate.net This opens up possibilities for using Guanidine Silicate (1:1) as a functional additive in rubber formulations to improve mechanical properties like strength and durability.
The combination of guanidine silicate with alkali silicates, such as sodium or potassium silicate, presents another interesting research direction. These mixtures can form hard, clear adhesive films upon drying. The thermal decomposition of the guanidinium (B1211019) cation in these films can lead to the formation of insulating inorganic foam structures or dense, water-insoluble masses, depending on the heating conditions. google.com These properties could be harnessed for applications in fire-retardant coatings and specialty binders.
Future research will likely involve a systematic study of various polymers, nanoparticles, and other additives in combination with Guanidine Silicate (1:1) to create a new generation of high-performance composite materials.
Development of Novel and Highly Efficient Synthetic Methodologies
The advancement of Guanidine Silicate (1:1) applications is intrinsically linked to the development of novel and highly efficient synthetic methodologies. Current research is focused on creating greener, faster, and more cost-effective ways to produce this compound with controlled properties.
A key area of development is the move towards more environmentally friendly synthesis routes. This includes exploring the use of non-toxic starting materials and reducing energy consumption. One approach involves the direct reaction of guanidinium ions with colloidal silica under controlled pH and temperature conditions to produce amorphous, water-soluble guanidine silicates. google.com
Microwave-assisted synthesis is emerging as a powerful tool for accelerating the preparation of guanidine-functionalized silica materials. rsc.orgrsc.orgnih.govresearchgate.netmdpi.com This technique offers rapid heating and can lead to shorter reaction times and potentially higher yields compared to conventional heating methods. For instance, microwave-assisted methods have been successfully employed in the synthesis of magnetic silica particles functionalized with guanidine derivatives for catalytic applications. nih.govresearchgate.net Future research will likely adapt these methods for the direct and efficient synthesis of Guanidine Silicate (1:1).
Another promising direction is the exploration of one-pot synthesis procedures. A one-pot reverse microemulsion method has been developed to prepare monodisperse amino-functionalized silica nanoparticles using guanidine hydrochloride as the amination reagent. researchgate.net This approach simplifies the synthesis process and can lead to materials with high amino group concentrations. Adapting such methodologies for the synthesis of Guanidine Silicate (1:1) could offer significant advantages in terms of efficiency and control over particle size and morphology.
The table below summarizes some of the novel synthetic approaches being explored for guanidine-silica materials, which could be adapted for Guanidine Silicate (1:1).
| Synthesis Method | Key Advantages | Potential for Guanidine Silicate (1:1) |
| Controlled Precipitation | Produces amorphous, soluble forms. | Direct synthesis of functional Guanidine Silicate (1:1). |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Faster and more energy-efficient production. |
| One-Pot Synthesis | Simplified process, better control. | Streamlined manufacturing with tailored properties. |
Future efforts will likely focus on optimizing these novel methods to achieve industrial-scale production of Guanidine Silicate (1:1) with consistent quality and performance characteristics.
Optimization of Catalytic Activity and Catalyst Reusability
Guanidine and its derivatives supported on silica have shown significant promise as heterogeneous catalysts in a variety of organic reactions. A major focus of future research is the optimization of their catalytic activity and, crucially, their reusability, which is a key factor for sustainable and cost-effective industrial processes.
One area where guanidine-functionalized silica catalysts are showing great potential is in the chemical recycling of plastics. These catalysts have been effectively used for the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). rsc.orgrsc.org Research is ongoing to optimize the catalyst structure and reaction conditions, including the use of microwave assistance, to achieve higher conversion rates and yields of valuable monomers. rsc.orgrsc.orgrsc.org
The production of biodiesel through the transesterification of vegetable oils is another important application. Guanidine-functionalized silica nanoparticles have been employed as Pickering interfacial catalysts, demonstrating high conversion rates. researchgate.netacs.orgsemanticscholar.org The catalyst's efficiency is influenced by factors such as the length of the alkyl chains attached to the silica, which affects the stability of the emulsion and the interfacial area. acs.org
A critical aspect of catalyst development is ensuring its stability and reusability over multiple reaction cycles. Studies have shown that heterogeneous guanidine-based catalysts can be recycled and reused multiple times without a significant loss of activity. researchgate.net For example, a guanidine-functionalized catalyst was reused for at least four cycles in the Henry reaction with high conversion rates. researchgate.net Similarly, in the synthesis of xanthene derivatives, a heterogeneous guanidine catalyst was recycled at least four times, and in the preparation of Knoevenagel derivatives, a catalyst was reused ten times with excellent yields. researchgate.net
The table below presents data on the reusability of some guanidine-based catalysts in different reactions.
| Catalyst System | Reaction | Number of Cycles | Performance |
| Guanidine-functionalized SiNPs | Henry Reaction | 5 | High conversion maintained |
| Heterogeneous Guanidine | Xanthene Synthesis | 5 | No significant reduction in activity |
| Fe3O4@C@MCM41-guanidine | Knoevenagel Condensation | 10 | Yields of 98-82% |
| GndCl/ZnI2 | CO2 Cycloaddition | 4 | Activity restored with fresh GndCl |
Future research will focus on further enhancing the robustness of these catalysts, potentially through new immobilization techniques or the development of novel support materials. The goal is to create highly active and stable catalysts that can withstand harsh industrial conditions and be easily recovered and reused, thus contributing to a more sustainable chemical industry.
Advanced Characterization Techniques for Complex Guanidine Silicate Structures
A thorough understanding of the structure-property relationships in Guanidine Silicate (1:1) and its derivatives is crucial for their rational design and application. Future research will increasingly rely on advanced characterization techniques to probe the complex structures of these materials at various length scales.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the local chemical environment of atoms in solid materials. In the context of guanidine-functionalized silica, solid-state ³¹P NMR has been used to study the binding sites of phosphonates, distinguishing between different types of interactions. researchgate.netacs.org Similarly, ²⁹Si NMR can provide valuable information about the silicate network and the nature of the silicon-oxygen bonds. mdpi.com Future studies will likely employ advanced solid-state NMR techniques, such as two-dimensional correlation spectroscopy, to gain deeper insights into the spatial proximity and connectivity of different functional groups within the guanidine silicate structure.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline material. nih.govmdpi.comcarleton.edu While amorphous guanidine silicates are also of interest, obtaining single crystals of guanidine silicate derivatives would provide invaluable information about bond lengths, bond angles, and intermolecular interactions. google.comnih.gov This information is critical for understanding the fundamental properties of these materials and for validating computational models.
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and microstructure of guanidine silicate materials, particularly at the nanoscale. researchgate.netresearchgate.net These techniques can reveal information about particle size, shape, and porosity, which are important for applications in catalysis and adsorption.
The table below lists some of the key advanced characterization techniques and the type of information they can provide for guanidine silicate structures.
| Characterization Technique | Information Obtained | Relevance to Guanidine Silicate |
| Solid-State NMR | Local chemical environment, connectivity. | Understanding functional group interactions. |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement. | Elucidating fundamental crystal structure. |
| Electron Microscopy (SEM, TEM) | Morphology, particle size, porosity. | Correlating structure with performance. |
| FTIR Spectroscopy | Functional groups, chemical bonding. | Confirming the presence of guanidine and silicate moieties. |
| Thermogravimetric Analysis (TGA) | Thermal stability, composition. | Assessing material stability and purity. |
By combining the information obtained from these and other advanced characterization techniques, researchers will be able to build a comprehensive picture of the structure of Guanidine Silicate (1:1) and its composites, which will be instrumental in designing new materials with tailored properties.
Computationally-Guided Design and Discovery of Next-Generation Materials
The integration of computational modeling and simulation with experimental research is a rapidly growing trend in materials science. For Guanidine Silicate (1:1), computationally-guided design and discovery hold the key to accelerating the development of next-generation materials with optimized properties for specific applications.
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to investigate the electronic structure and properties of materials at the atomic level. DFT computations have been successfully employed to simulate the depolymerization of plastics catalyzed by guanidine-functionalized silica, providing insights into the reaction mechanisms and the role of hydrogen bonding. rsc.org Future DFT studies could be used to predict the catalytic activity of different guanidine silicate structures, screen potential new catalysts, and understand the nature of the interactions between guanidine silicate and various substrates.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of materials over time. MD could be used to study the self-assembly of guanidine and silicate ions in solution, the formation of guanidine silicate nanoparticles, and the transport of molecules through porous guanidine silicate structures. This information would be invaluable for designing materials with controlled porosity and for understanding diffusion-limited processes in catalysis and adsorption.
A particularly exciting emerging trend is the application of machine learning (ML) in materials discovery and design. aiche.orgscispace.comumich.eduu-tokyo.ac.jpmdpi.com By training ML models on existing experimental and computational data, it is possible to predict the properties of new materials without the need for extensive and time-consuming experiments or complex simulations. For example, ML could be used to predict the catalytic performance of a wide range of guanidine silicate-based materials based on their structural and chemical features. This would enable high-throughput screening of potential candidates and accelerate the discovery of new and improved catalysts.
The table below outlines some of the computational approaches and their potential applications in the design of guanidine silicate materials.
| Computational Method | Application in Guanidine Silicate Research |
| Density Functional Theory (DFT) | Predict catalytic activity, screen new catalysts, understand reaction mechanisms. |
| Molecular Dynamics (MD) | Simulate self-assembly, study molecular transport, design porous materials. |
| Machine Learning (ML) | Predict material properties, high-throughput screening, accelerate discovery. |
The synergy between computational modeling and experimental validation will be a driving force in the future of Guanidine Silicate (1:1) research, enabling the rational design of materials with unprecedented performance.
Expanding Environmental Applications and Remediation Potential
Guanidine silicate and related materials have demonstrated significant potential for a range of environmental applications, from carbon capture to water purification. Future research is expected to expand upon these applications and explore new avenues for environmental remediation.
One of the most promising environmental applications of guanidine-based materials is in carbon capture. Guanidine compounds have been shown to effectively capture carbon dioxide (CO₂) from ambient air. aiche.org The captured CO₂ can then be released under relatively mild conditions, allowing for the regeneration and reuse of the sorbent material. aiche.org Silica-supported guanidines are also being investigated as CO₂ sorbents, with the porous silica structure providing a high surface area for gas adsorption. Future research will focus on optimizing the CO₂ capture capacity and the energy efficiency of the regeneration process for guanidine silicate-based materials.
The removal of heavy metals from contaminated water is another critical environmental challenge where guanidine silicate can play a role. Silica functionalized with guanidine has been shown to be an effective adsorbent for various heavy metal ions. The ion-exchange and complexing properties of the guanidinium groups enable the efficient removal of cations such as lead, cadmium, and copper, as well as metal-containing oxoanions. Research in this area will likely focus on enhancing the selectivity of these materials for specific heavy metals and on developing robust and regenerable adsorbents for large-scale water treatment applications.
The catalytic properties of guanidine silicate can also be harnessed for environmental remediation. For example, these materials could be used to catalyze the degradation of organic pollutants in wastewater. The basic nature of guanidine silicate could facilitate hydrolysis and other reactions that break down harmful organic compounds into less toxic substances.
The table below summarizes some of the key environmental applications of guanidine-silica materials and the focus of future research.
| Environmental Application | Mechanism | Future Research Focus |
| Carbon Capture | Reversible reaction with CO₂ | Optimizing capture capacity and regeneration efficiency. |
| Heavy Metal Removal | Ion-exchange and complexation | Enhancing selectivity and reusability. |
| Pollutant Degradation | Catalytic degradation of organic pollutants | Exploring the catalytic activity towards a wider range of pollutants. |
| Antimicrobial Coatings | Disruption of microbial cell membranes | Development of durable and long-lasting antimicrobial surfaces. |
As the demand for sustainable environmental solutions grows, Guanidine Silicate (1:1) is poised to become an important material in the development of new technologies for a cleaner and healthier planet.
Interdisciplinary Research Integrating Guanidine Silicate into Emerging Fields
The unique properties of Guanidine Silicate (1:1) make it a promising candidate for integration into a variety of emerging and interdisciplinary research fields. By bridging the gap between materials science, chemistry, biology, and engineering, researchers are uncovering novel applications that could have a significant impact on various technologies.
In the field of biomaterials , guanidine-based polymers are known for their antimicrobial properties. researchgate.net This has led to research into the development of antibacterial coatings for medical devices, such as catheters, to prevent infections. nih.govnih.gov Guanidine silicate, with its combination of a bioactive guanidinium group and a biocompatible silicate matrix, could be an excellent material for such coatings. Future research may also explore its use in bone cements and tissue engineering scaffolds, where its basic nature could promote cell adhesion and growth.
In the realm of advanced ceramics , guanidine silicate can serve as a precursor for the synthesis of silicon nitride (Si₃N₄) based ceramics. rsc.orgnih.govpreciseceramic.comzlceramics.com Silicon nitride is a high-performance ceramic with excellent mechanical strength, thermal stability, and chemical resistance. By carefully controlling the pyrolysis of guanidine silicate, it may be possible to produce silicon nitride powders or coatings with tailored microstructures and properties.
The development of advanced coatings for various applications is another area where guanidine silicate could find use. Its film-forming properties and the ability to create either porous or dense structures upon heating make it a versatile material for creating protective or functional coatings on different substrates. google.com For example, it could be used to create anti-corrosion coatings for metals or as a binder in specialty paints.
In the field of nanotechnology , the ability to synthesize guanidine-functionalized silica nanoparticles with controlled size and surface chemistry opens up a wide range of possibilities. nih.gov These nanoparticles can be used as catalysts, drug delivery vehicles, and building blocks for the assembly of more complex nanostructures.
The table below highlights some of the emerging interdisciplinary fields and the potential roles of Guanidine Silicate (1:1).
| Emerging Field | Potential Application of Guanidine Silicate (1:1) |
| Biomaterials | Antimicrobial coatings, bone cements, tissue engineering scaffolds. |
| Advanced Ceramics | Precursor for silicon nitride (Si₃N₄) synthesis. |
| Advanced Coatings | Protective coatings, functional films, specialty binders. |
| Nanotechnology | Nanocatalysts, drug delivery systems, building blocks for nanostructures. |
The continued exploration of Guanidine Silicate (1:1) at the intersection of different scientific disciplines is expected to lead to exciting new discoveries and technological innovations in the years to come.
Q & A
Q. How should researchers address limitations in experimental datasets for this compound?
- Methodological Answer: Transparently report:
- Instrumentation Errors : Calibration records and uncertainty margins for key measurements (e.g., ±0.5% for HPLC peak areas) .
- Sample Heterogeneity : Use multivariate analysis (e.g., PCA) to quantify variability and its impact on conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
